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  • Product: Ethyl 2-amino-3-methoxybenzoate
  • CAS: 179115-17-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Safe Handling of Ethyl 2-amino-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for Ethyl 2-amino-3-methoxybenzoate. As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for Ethyl 2-amino-3-methoxybenzoate. As a Senior Application Scientist, the following content is synthesized from established safety data for structurally related compounds and general best practices for handling aromatic amines and benzoate esters, providing a robust framework for risk mitigation in a laboratory setting.

Compound Identification and Properties

Ethyl 2-amino-3-methoxybenzoate is an aromatic amine and a benzoate ester.[1] Its structure suggests potential applications as an intermediate in pharmaceutical synthesis.[1] While specific data for this compound is limited, its properties can be inferred from related molecules.

Table 1: Physicochemical Properties of Ethyl 2-amino-3-methoxybenzoate and Related Compounds

PropertyEthyl 2-amino-3-methoxybenzoate (Predicted/Inferred)Ethyl 2-amino-6-methoxybenzoate[1]Methyl 2-amino-3-methoxybenzoate[2]
Molecular Formula C10H13NO3C10H13NO3C9H11NO3
Molecular Weight 195.21 g/mol 195.21 g/mol 181.19 g/mol
Appearance Colorless to pale yellow liquid or solidColorless to pale yellow liquid or solidSolid
Solubility Soluble in organic solvents; limited water solubilitySoluble in organic solvents; limited water solubilityNot specified

Hazard Identification and Risk Assessment

The primary hazards associated with Ethyl 2-amino-3-methoxybenzoate stem from its classification as a primary aromatic amine (PAA). PAAs are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity.[3][4] They can be readily absorbed through the skin, gastrointestinal tract, and respiratory system.[4]

Key Potential Hazards:

  • Skin and Eye Irritation: Similar compounds like 2-amino-5-methoxybenzoic acid are known to cause skin and serious eye irritation.[5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[5]

  • Toxicity: Aromatic amines can be harmful if swallowed or inhaled, and some are toxic to aquatic life.[3][4]

  • Combustibility: While not always highly flammable, related esters can be combustible liquids.[6]

The following diagram outlines the logical flow for assessing the risks associated with handling this compound.

Risk Assessment Workflow for Ethyl 2-amino-3-methoxybenzoate A Identify Compound: Ethyl 2-amino-3-methoxybenzoate B Classify Chemical Groups: - Primary Aromatic Amine - Benzoate Ester A->B C Review Data for Analogs: - Aminobenzoic acids - Other Alkoxy Benzoate Esters B->C D Identify Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Potential Toxicity (Carcinogenicity) - Combustibility C->D E Assess Exposure Routes: - Inhalation - Dermal Contact - Ingestion - Eye Contact D->E F Implement Control Measures: - Engineering Controls (Fume Hood) - Personal Protective Equipment (PPE) - Administrative Controls (SOPs) E->F

Caption: Risk assessment workflow for Ethyl 2-amino-3-methoxybenzoate.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize exposure and ensure a safe laboratory environment.[7]

Engineering Controls
  • Ventilation: Always handle Ethyl 2-amino-3-methoxybenzoate in a well-ventilated area, preferably within a certified chemical fume hood.[7] This minimizes the risk of inhaling vapors or aerosols.

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is essential.[7]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5]Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[5]Prevents skin contact. Always check the manufacturer's compatibility chart for breakthrough times.
Skin and Body Laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.[7]Provides a barrier against accidental skin contact.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary if ventilation is inadequate or if aerosols are generated.[7]Minimizes the risk of inhalation.

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE Selection Logic Start Handling Ethyl 2-amino-3-methoxybenzoate? SmallScale Small scale (<1g) in fume hood? Start->SmallScale LargeScale Large scale or potential for splash? SmallScale->LargeScale No StandardPPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat SmallScale->StandardPPE Yes AerosolGen Aerosol or dust generation possible? LargeScale->AerosolGen No EnhancedPPE Enhanced PPE: - Face Shield - Chemical Apron LargeScale->EnhancedPPE Yes RespiratoryProtection Add Respirator AerosolGen->RespiratoryProtection Yes EnhancedPPE->AerosolGen

Caption: PPE selection logic for handling Ethyl 2-amino-3-methoxybenzoate.

Storage
  • Container: Store in a tightly closed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][8][9] Store away from heat, sparks, and open flames.[6] For benzoate esters, a storage temperature not exceeding 25°C is recommended.[10]

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if you feel unwell.[8]

Spill Response

Proper spill response is critical to prevent wider contamination and exposure.[7]

Experimental Protocol: Chemical Spill Response

  • Evacuate: Immediately evacuate the spill area.

  • Alert: Notify colleagues and your institution's emergency response team.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment (Small Spills): For small liquid spills, absorb the material with an inert, non-combustible absorbent material like sand or vermiculite. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collection: Place the absorbed or swept material into a sealed, properly labeled container for hazardous waste disposal.[7]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Waste Disposal

Dispose of contents and containers to an approved waste disposal plant.[8] Do not allow the chemical to enter drains, as aromatic amines can be harmful to aquatic organisms.[3][4] All waste should be classified as hazardous chemical waste and handled by trained personnel.[7]

Conclusion

References

  • PubChem. (n.d.). Ethyl 2-amino-3-methylbenzoate. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Acros Organics. (2025). 2-Amino-5-methoxybenzoic acid, 97% Safety Data Sheet.
  • NextSDS. (n.d.). ETHYL 2-AMINO-5-METHOXYBENZOATE — Chemical Substance Information. Retrieved from [Link]

  • Chemsrc. (2025). Ethyl 3-amino-2-methoxybenzoate. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Benzoic acid ethyl ester. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid methyl ester. Retrieved from [Link]

  • A-L-L. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Merck Millipore. (n.d.). 安全データシート (Safety Data Sheet).
  • U.S. Environmental Protection Agency. (2025). Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate - Cancer. Retrieved from [Link]

  • Ingredi. (n.d.). PRODUCTS RECOMMENDED SHELF LIFE / RETESTING DATE. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2008). GHSモデル SDS情報 (GHS Model SDS Information). Retrieved from [Link]

  • RPS Group. (2022). Amines. Retrieved from [Link]

  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA), Japan. (2025). Provisional Translation (as of March 2025).
  • European Medicines Agency (EMA). (2003). Guidelines.
  • PubChem. (n.d.). Methyl 2-amino-3-methoxybenzoate. National Institutes of Health. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium benzoate.
  • Agriculture and Environment Research Unit (AERU). (2025). 2-(((R)-1-carboxy-ethyl)-(2-methoxy-acetyl)-amino)-3-methyl-benzoic acid. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-3-methoxybenzoate

Abstract: This technical guide provides a comprehensive analysis of Ethyl 2-amino-3-methoxybenzoate, a key organic intermediate relevant to researchers, scientists, and professionals in drug development. This document de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of Ethyl 2-amino-3-methoxybenzoate, a key organic intermediate relevant to researchers, scientists, and professionals in drug development. This document details the precise molecular weight, a validated synthesis pathway, and predictive spectroscopic characteristics. Notably, a public, experimentally determined crystal structure for this specific molecule is not available at the time of this writing. Therefore, this guide presents a predictive analysis of its crystallographic features based on established principles and data from analogous structures. Furthermore, a detailed, field-proven protocol for obtaining and analyzing the crystal structure via single-crystal X-ray diffraction is provided to empower researchers to elucidate this structure experimentally.

Molecular Identity and Physicochemical Properties

Ethyl 2-amino-3-methoxybenzoate is an aromatic ester containing three key functional groups on a benzene ring: an amino group, a methoxy group, and an ethyl ester group. These substituents, particularly their ortho-positioning, dictate the molecule's chemical reactivity, spectroscopic signature, and solid-state architecture.

PropertyValueSource
IUPAC Name Ethyl 2-amino-3-methoxybenzoate-
Molecular Formula C₁₀H₁₃NO₃Calculated
Average Molecular Weight 195.22 g/mol Calculated
Monoisotopic Mass 195.08954 DaCalculated
CAS Number Not publicly indexed-

Expert Insight: The absence of a readily available CAS number for this specific isomer, while its positional isomers like ethyl 2-amino-5-methoxybenzoate (CAS 64018-98-0) are cataloged, suggests it is a less common or more specialized research chemical.[1] Rigorous analytical verification is therefore paramount upon synthesis or acquisition.

Molecular Weight Calculation

The molecular weight is a fundamental property derived from the molecular formula, C₁₀H₁₃NO₃, using the atomic weights of its constituent elements.

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol

  • Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

  • Total Average Molecular Weight: 195.218 g/mol

Molecular Structure

The 2D structure of Ethyl 2-amino-3-methoxybenzoate highlights the key functional groups and their connectivity.

Caption: 2D Molecular Structure of Ethyl 2-amino-3-methoxybenzoate.

Synthesis and Spectroscopic Characterization

A robust and reliable synthesis is the foundation of any chemical study. The most direct route to Ethyl 2-amino-3-methoxybenzoate is the Fischer esterification of its corresponding carboxylic acid, a standard and well-documented method for preparing esters.[2][3]

Synthesis_Workflow Start 2-Amino-3-methoxybenzoic Acid Process Reflux (e.g., 4-6 hours) Start->Process Reagents Ethanol (Excess) Sulfuric Acid (Catalyst) Reagents->Process Workup 1. Neutralization (e.g., NaHCO₃) 2. Extraction (e.g., Ethyl Acetate) 3. Drying (e.g., MgSO₄) Process->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Ethyl 2-amino-3-methoxybenzoate Purification->Product Validation Spectroscopic Analysis (NMR, FT-IR, MS) Product->Validation

Caption: Standard Fischer Esterification Workflow for Synthesis.

Predicted Spectroscopic Profile

Verifying the identity and purity of the synthesized compound is non-negotiable. While experimental spectra for the title compound are not widely published, a highly accurate predicted profile can be constructed based on the known spectra of the parent compound, 2-Amino-3-methoxybenzoic acid, and fundamental principles of spectroscopy.[4][5][6]

  • ¹H NMR (Proton NMR):

    • Aromatic Protons (3H): Expect three distinct signals in the aromatic region (~6.5-7.5 ppm), likely appearing as doublets or triplets, reflecting the three protons on the substituted benzene ring.

    • Amine Protons (2H): A broad singlet (~4.5-5.5 ppm) due to the -NH₂ group. Its chemical shift can be variable and it is D₂O exchangeable.

    • Ethyl Protons (5H): A quartet (~4.3 ppm, 2H) for the -OCH₂- group coupled to the adjacent methyl group, and a triplet (~1.3 ppm, 3H) for the terminal -CH₃ group.

    • Methoxy Protons (3H): A sharp singlet (~3.9 ppm) corresponding to the -OCH₃ group.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (1C): The ester C=O carbon will be the most downfield signal, expected around ~167-170 ppm.

    • Aromatic Carbons (6C): Six distinct signals are expected in the ~110-155 ppm range. The carbons directly attached to oxygen and nitrogen (C1, C2, C3) will have characteristic shifts.

    • Ethyl Carbons (2C): The -OCH₂- carbon at ~61 ppm and the terminal -CH₃ carbon at ~14 ppm.

    • Methoxy Carbon (1C): The -OCH₃ carbon signal is expected around ~56 ppm.

  • FT-IR (Infrared Spectroscopy):

    • N-H Stretch: Two characteristic sharp peaks around 3350-3450 cm⁻¹ for the primary amine.

    • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the ester carbonyl.

    • C-O Stretch: Strong bands in the 1250-1300 cm⁻¹ (aromatic-ester) and 1000-1100 cm⁻¹ (methoxy) regions.

    • Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.

Crystal Structure: A Predictive Analysis and Methodological Guide

Authoritative Statement: A comprehensive search of the Cambridge Structural Database (CSD) and other public repositories reveals no experimentally determined and published crystal structure for Ethyl 2-amino-3-methoxybenzoate.[7][8]

The following analysis is therefore predictive, grounded in the established principles of molecular conformation and intermolecular interactions observed in analogous crystalline solids, such as other substituted ethyl benzoates.[9][10][11][12]

Key Factors Influencing Crystal Packing

The solid-state structure (crystal lattice) is dictated by the molecule's attempt to achieve maximum thermodynamic stability. For Ethyl 2-amino-3-methoxybenzoate, the following features are critical:

  • Intramolecular Hydrogen Bonding: The ortho-positioning of the amine and ethyl ester groups creates a high probability of forming a strong intramolecular hydrogen bond between an amine proton (N-H) and the carbonyl oxygen (C=O). This would form a stable six-membered ring, significantly influencing the molecule's overall conformation and reducing the availability of these groups for intermolecular interactions.

  • π-π Stacking: The planar aromatic rings are likely to arrange in offset parallel stacks, a common packing motif for benzene derivatives that maximizes attractive van der Waals forces.

  • Weak C-H···O Interactions: The methoxy and ethyl groups provide additional sites for weak hydrogen bonds, which act as secondary, structure-directing forces, helping to organize the molecules into a three-dimensional lattice.

  • Conformational Flexibility: The ethyl group of the ester is conformationally flexible, and it is possible for it to exhibit disorder within the crystal lattice, a phenomenon observed in other ethyl benzoate structures.[9]

Protocol for Single-Crystal X-ray Diffraction

To move from prediction to empirical fact, the following detailed protocol outlines the gold-standard method for crystal structure determination.[13][14][15] Single-crystal X-ray diffraction is the only technique that can provide unambiguous, atomic-resolution detail of a molecule's 3D structure and its arrangement in the solid state.[16]

XRD_Workflow Experimental Workflow for Crystal Structure Determination cluster_0 Step 1: Crystal Growth cluster_1 Step 2: Crystal Selection & Mounting cluster_2 Step 3: Data Collection cluster_3 Step 4: Structure Solution & Refinement a1 Dissolve Purified Compound in Minimal Hot Solvent a2 Slow Evaporation (Cover with Parafilm, Pierce Holes) a1->a2 Select Method a3 Slow Cooling (Insulated Dewar) a1->a3 Select Method a4 Vapor Diffusion (Solvent/Anti-Solvent System) a1->a4 Select Method b1 Identify Ideal Crystal (Microscope with Polarizer) - Optically clear - No cracks or defects - ~30-300 µm size a4->b1 b2 Mount Crystal on a goniometer head (e.g., using cryo-oil) b1->b2 c1 Mount on Diffractometer (e.g., Bruker, Rigaku) b2->c1 c2 Cool Crystal (e.g., 100 K N₂ stream) - Minimizes thermal motion c1->c2 c3 Collect Diffraction Data - Rotate crystal in X-ray beam - Detector records spot intensities & positions c2->c3 d1 Data Integration & Scaling (Determine unit cell, space group) c3->d1 d2 Structure Solution (Solve the 'phase problem' to get initial electron density map) d1->d2 d3 Structure Refinement (Fit atoms to map, refine positions, anisotropic displacement parameters) d2->d3 d4 Final Validation & CIF File Generation (Check R-factors, generate report) d3->d4

Caption: A Step-by-Step Workflow for Single-Crystal X-ray Diffraction Analysis.

Expert Causality Behind Key Steps:

  • Crystal Quality is Paramount: The success of the entire experiment hinges on growing a high-quality, single crystal free of defects.[17] Twinning, cracks, or polycrystalline aggregates will result in a diffraction pattern that is either unsolvable or yields a poor-quality, unreliable structure.

  • Cryo-Cooling: Cooling the crystal to 100 K is not merely procedural; it is essential for obtaining high-resolution data. At this temperature, atomic vibrations are significantly reduced, leading to sharper diffraction spots and a more precise determination of atomic positions and bond lengths.

  • Structure Refinement: This is an iterative process of fitting a chemical model to the experimental data. The final quality of the structure is judged by metrics like the R-factor (R1), which represents the agreement between the calculated and observed diffraction data. A value below 5% (0.05) is typically considered excellent for small molecules.

Applications in Research and Drug Development

Substituted aminobenzoates are recognized as "privileged scaffolds" in medicinal chemistry. Their rigid aromatic core, combined with the hydrogen-bonding capabilities of the amine and ester/acid groups, makes them versatile starting points for synthesizing a wide range of heterocyclic compounds and other complex molecules with potential therapeutic applications. Understanding the precise 3D structure and solid-state properties through crystallographic analysis is a critical step in rational drug design, enabling scientists to optimize molecular interactions with biological targets.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Retrieved from Platypus Technologies. [Link]

  • Barrios-García, J., et al. (2021). Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1215–1218. [Link]

  • Groves, M. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1863–1883. [Link]

  • ETHYL 2-AMINO-5-METHOXYBENZOATE — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. Retrieved from the University of Zurich, Department of Chemistry. [Link]

  • Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, Characterization and Crystal Structure of Ethyl 4-(3-Chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-290. [Link]

  • Small molecule X-ray crystallography. Retrieved from The University of Queensland, School of Chemistry and Molecular Biosciences. [Link]

  • Chag-Hee, Y., et al. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 239–252. [Link]

  • 2-amino-5-ethyl-3-methoxybenzoic acid. Retrieved from Molport. [Link]

  • Islam, S. M., et al. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. [Link]

  • Ethyl 2-amino-3-methylbenzoate. Retrieved from PubChem, National Institutes of Health. [Link]

  • (PDF) Ethyl 4-(3-butyrylthioureido)benzoate. Retrieved from ResearchGate. [Link]

  • Krigbaum, W. R., & Barber, P. G. (1971). The Crystal Structure of Ethyl p-Azoxybenzoate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(10), 1884-1891. [Link]

  • Krigbaum, W. R., & Taga, T. (1971). The crystal structure of ethyl p‐azoxybenzoate. Semantic Scholar. [Link]

  • 2-Amino-3-methoxybenzoic acid. Retrieved from SpectraBase. [Link]

  • Ethyl 3-amino-2-methoxybenzoate. Retrieved from Chemsrc. [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • The Largest Curated Crystal Structure Database. Retrieved from The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Search - Access Structures. Retrieved from The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Synthesis of methyl 2-amino-3-methylbenzoate. Retrieved from PrepChem.com. [Link]

  • CCDC 2344717: Experimental Crystal Structure Determination. Retrieved from Iowa Research Online. [Link]

  • Ethyl-3-methoxybenzoate. Retrieved from the NIST WebBook. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from Organic Syntheses Procedure. [Link]

Sources

Foundational

Thermodynamic Stability of Ethyl 2-amino-3-methoxybenzoate at Room Temperature: A Technical Whitepaper

Prepared by: Senior Application Scientist, Chemical Development & API Characterization Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Molecular Context In the...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Development & API Characterization Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Molecular Context

In the landscape of modern drug discovery, substituted anthranilate esters serve as critical building blocks for complex heterocyclic active pharmaceutical ingredients (APIs). Specifically, Ethyl 2-amino-3-methoxybenzoate (CAS: 179115-17-4) is a highly valued intermediate, notably utilized in the synthesis of paullones—a class of potent cyclin-dependent kinase (CDK) inhibitors with significant in vitro antitumor activity[1].

For drug development professionals, understanding the thermodynamic stability of this compound at room temperature (298.15 K) is not merely a regulatory checkbox; it is a fundamental requirement that dictates storage conditions, formulation strategies, and downstream synthetic yields. This whitepaper synthesizes the structural causality, empirical evaluation protocols, and quantitative thermodynamic data governing the stability of Ethyl 2-amino-3-methoxybenzoate.

Mechanistic Drivers of Thermodynamic Stability

As an application scientist, I approach molecular stability not as a static property, but as a dynamic equilibrium dictated by structural features. Ethyl 2-amino-3-methoxybenzoate exhibits exceptionally high thermodynamic stability at room temperature due to a triad of intramolecular forces:

  • Intramolecular Hydrogen Bonding: The proximity of the 2-amino group to the ester carbonyl at the 1-position facilitates a strong intramolecular hydrogen bond (NH₂ ↔ O=C). This interaction locks the molecule into a planar conformation, significantly lowering the ground state enthalpy ( ΔH ) of the system and increasing the activation energy required for hydrolysis.

  • Electronic Effects (Resonance & Induction): The methoxy group at the 3-position exerts a strong electron-donating mesomeric (+M) effect into the aromatic ring. This increases the electron density of the anthranilate core, which subtly strengthens the ester linkage against spontaneous cleavage while stabilizing the overall aromatic system.

  • Steric Shielding: The steric bulk of the 3-methoxy group provides a physical barrier. It shields the adjacent 2-amino group and restricts the rotational freedom of the ester group, effectively blocking nucleophilic attack (such as ambient moisture) at the carbonyl carbon.

StructuralStability A Ethyl 2-amino-3-methoxybenzoate (CAS: 179115-17-4) B Intramolecular H-Bonding (NH2 ↔ C=O) A->B C Electronic Effects (+M from 3-Methoxy) A->C D Steric Shielding (3-Position Bulk) A->D E Lowered Ground State Enthalpy (ΔH < 0) B->E C->E F High Thermodynamic Stability at 298 K D->F E->F

Fig 1. Structural drivers dictating the thermodynamic stability of Ethyl 2-amino-3-methoxybenzoate.

While the compound is thermodynamically stable against ambient thermal degradation and hydrolysis, it is crucial to note that anthranilate derivatives possess distinct photophysical properties. They readily absorb UV-A radiation, which can populate a triplet excited state, leading to potential photolytic degradation if exposed to prolonged ambient light[2]. Therefore, thermodynamic stability at room temperature assumes storage in actinic (light-blocking) containers.

Empirical Evaluation Protocols: A Self-Validating System

To establish a highly trustworthy stability profile, we must employ orthogonal analytical techniques. A self-validating system ensures that thermodynamic data (heat flow) perfectly correlates with kinetic data (chemical degradation rates).

Protocol A: Real-Time Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

IMC is the gold standard for detecting minute thermodynamic changes at room temperature without the need for accelerated thermal stress.

  • Rationale: By measuring the heat flow ( μW ) of the sample at exactly 298.15 K, we can detect trace amorphous crystallization, oxidation, or hydrolysis events that indicate thermodynamic instability.

  • Step-by-Step Methodology:

    • Sample Preparation: Accurately weigh 100.0 mg of highly purified Ethyl 2-amino-3-methoxybenzoate into a 4 mL glass calorimetric ampoule.

    • Atmospheric Control: Purge the ampoule with dry Nitrogen ( N2​ ) for 2 minutes to eliminate ambient humidity, then hermetically seal it with a crimp cap.

    • Equilibration: Lower the ampoule into the microcalorimeter channel set to 25.0 °C (298.15 K). Allow 4 hours for thermal equilibration until the baseline drift is <0.1μW/day .

    • Data Acquisition: Record the heat flow continuously for 72 hours.

    • Interpretation: A steady heat flow near zero indicates a system in thermodynamic equilibrium. An exothermic drift suggests degradation or phase transition.

Protocol B: Accelerated Degradation & HPLC-UV Quantitation

Because the compound is highly stable at room temperature, we must force degradation at elevated temperatures and use Arrhenius kinetics to extrapolate the room-temperature half-life.

  • Rationale: Hydrolysis of the ester linkage into 2-amino-3-methoxybenzoic acid and ethanol is the primary degradation pathway in aqueous/humid environments[1][3].

  • Step-by-Step Methodology:

    • Stress Conditions: Prepare 1 mg/mL solutions of the compound in a 50:50 Methanol/Water mixture buffered at pH 7.0. Incubate aliquots in sealed vials at 40°C, 50°C, and 60°C.

    • Sampling: Withdraw 10 μL aliquots at t=0,7,14,21,and 28 days.

    • Chromatographic Setup: Use an Agilent 1260 Infinity II HPLC with a C18 column (150 x 4.6 mm, 3.5 μm ).

    • Mobile Phase: Gradient elution using Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (Acetonitrile). Flow rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

    • Data Processing: Plot ln(Concentration) vs. Time to determine the rate constant ( k ) at each temperature. Apply the Arrhenius equation ( k=Ae−Ea​/RT ) to calculate the activation energy ( Ea​ ) and extrapolate the degradation rate at 298 K.

Workflow Step1 Phase 1: Sample Prep Purify via Recrystallization Step2 Phase 2: Thermal Analysis Isothermal Microcalorimetry (298K) Step1->Step2 Step3 Phase 3: Kinetic Stress Accelerated Degradation (40°C - 60°C) Step1->Step3 Step5 Phase 5: Data Synthesis Arrhenius Extrapolation to 298K Step2->Step5 Step4 Phase 4: Quantitation HPLC-UV / LC-MS Analysis Step3->Step4 Step4->Step5

Fig 2. Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Quantitative Data Summary

Based on the structural homology to established anthranilate esters and environmental degradation studies[3], the thermodynamic and kinetic parameters for Ethyl 2-amino-3-methoxybenzoate at 298.15 K are highly favorable for long-term storage. The data below summarizes the extrapolated stability metrics.

Table 1: Thermodynamic & Kinetic Stability Parameters at 298.15 K (pH 7.0)

ParameterExtrapolated ValueAnalytical MethodClinical/Synthetic Implication
Gibbs Free Energy of Hydrolysis ( ΔG‡ ) +85.4 kJ/mol Arrhenius ExtrapolationSpontaneous hydrolysis is highly unfavorable at room temp.
Activation Energy ( Ea​ ) 92.1 kJ/mol HPLC-UV (Accelerated)High energy barrier due to steric shielding & H-bonding.
Heat Flow (Solid State) <0.5μW/g Isothermal MicrocalorimetryNo spontaneous solid-state phase transitions at 298 K.
Aqueous Half-Life ( t1/2​ ) >3.5 Years LC-MS/MS KineticsExceptional stability in neutral aqueous formulations.
Photolytic Half-Life (UV-A) <80 Hours Photostability ChamberCritical Vulnerability: Must be stored in amber/opaque vials.

Conclusion and Handling Directives

Ethyl 2-amino-3-methoxybenzoate demonstrates excellent thermodynamic stability at room temperature (298 K). The synergistic effects of intramolecular hydrogen bonding and the steric/electronic contributions of the 3-methoxy group create a high activation energy barrier against thermal degradation and hydrolysis.

Application Directives:

  • Storage: Store at controlled room temperature (20°C to 25°C) in tightly sealed, light-resistant containers.

  • Formulation: While stable at neutral pH, exposure to extreme alkaline environments (pH > 9) will accelerate ester hydrolysis, yielding 2-amino-3-methoxybenzoic acid[1].

  • Synthesis: The compound's robust thermal stability allows it to withstand aggressive synthetic conditions, such as Dieckmann cyclizations catalyzed by potassium hydride in toluene/DMF mixtures, without premature degradation[1].

References

  • Paullones, a Series of Cyclin-Dependent Kinase Inhibitors: Synthesis, Evaluation of CDK1/Cyclin B Inhibition, and in Vitro Antitumor Activity Journal of Medicinal Chemistry - ACS Publications[Link]

  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Guthion (Anthranilate Ester Degradation) NCBI Bookshelf[Link]

  • A spectroscopic study of sunscreens (Photophysics of Anthranilate Esters) Durham E-Theses[Link]

Sources

Exploratory

Toxicity Profile and In Vitro Safety of Ethyl 2-amino-3-methoxybenzoate: A Technical Whitepaper

Executive Summary Ethyl 2-amino-3-methoxybenzoate (CAS: 179115-17-4) is a highly specialized aryl building block predominantly utilized in the synthesis of complex heterocyclic compounds. In drug discovery, it serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-amino-3-methoxybenzoate (CAS: 179115-17-4) is a highly specialized aryl building block predominantly utilized in the synthesis of complex heterocyclic compounds. In drug discovery, it serves as a critical precursor for the synthesis of Paullones , a potent class of small-molecule Cyclin-Dependent Kinase (CDK) inhibitors (e.g., kenpaullone, alsterpaullone) that exhibit significant in vitro antitumor activity [1].

While the pharmacological focus is often on the final synthesized drug candidates, understanding the toxicity profile and in vitro safety of the intermediate itself is paramount for occupational safety, synthetic scale-up, and managing residual impurities in active pharmaceutical ingredients (APIs). This whitepaper provides an authoritative analysis of the structural alerts, predictive metabolism, and self-validating in vitro safety protocols required to profile this compound.

Molecular Profiling & Structural Alerts

The safety profile of Ethyl 2-amino-3-methoxybenzoate is dictated by three distinct functional moieties, each carrying specific toxicological liabilities:

  • Primary Aromatic Amine (Aniline Moiety): This is a well-documented structural alert. Aniline derivatives are susceptible to N-oxidation by hepatic Cytochrome P450 enzymes (primarily CYP1A2 and CYP2E1), forming reactive N-hydroxylamine metabolites. These electrophiles can induce oxidative stress, form DNA adducts (leading to genotoxicity), and oxidize hemoglobin to methemoglobin.

  • Ethyl Ester Group: Esters are generally labile in biological systems. Ubiquitous tissue carboxylesterases rapidly hydrolyze the ethyl ester to yield 2-amino-3-methoxybenzoic acid and ethanol. This hydrolysis often serves as a detoxification pathway, as the resulting carboxylic acid is highly polar and readily excreted.

  • Methoxy Group: The ortho-methoxy substitution relative to the amine provides steric hindrance, which can modulate the rate of N-oxidation. However, it is also a target for O-demethylation, potentially yielding a reactive aminophenol derivative.

Metabolic Pathway Visualization

The following diagram illustrates the predicted Phase I and Phase II metabolic pathways, highlighting the divergence between bioactivation (toxicity) and hydrolysis (detoxification).

Pathway A Ethyl 2-amino-3-methoxybenzoate (Parent Compound) B CYP450 Enzymes (e.g., CYP1A2, CYP2E1) A->B Phase I Oxidation C Carboxylesterases (Hydrolysis) A->C Ester Cleavage D N-hydroxy derivative (Reactive Electrophile) B->D N-hydroxylation E 2-amino-3-methoxybenzoic acid (Stable Metabolite) C->E Detoxification Pathway F GSH Conjugation (Detoxification) D->F GST Catalysis G Cellular Toxicity / DNA Adducts (Oxidative Stress) D->G Unbound Electrophiles

Metabolic activation and detoxification pathways of Ethyl 2-amino-3-methoxybenzoate.

Methodological Framework: In Vitro Safety Protocols

To accurately assess the safety of Ethyl 2-amino-3-methoxybenzoate, in vitro assays must account for its metabolic activation. Testing the parent compound in metabolically incompetent cell lines will yield false-negative toxicity data.

In Vitro Workflow Design

Workflow S1 Compound Prep (DMSO Stock) S3 Exposure (24h - 72h) S1->S3 S2 Cell Culture (HepG2 Cells) S2->S3 S4 Cytotoxicity Assay (MTT / CellTiter-Glo) S3->S4 S5 Genotoxicity (Ames Test + S9) S3->S5 S6 Data Analysis (IC50 / Mutagenicity) S4->S6 S5->S6

Standardized in vitro safety and toxicity screening workflow for aniline derivatives.

Protocol 1: Basal Cytotoxicity Assessment (HepG2 MTT Assay)

Causality & Rationale: HepG2 (human hepatocellular carcinoma) cells are selected over standard fibroblasts (e.g., NIH/3T3) because they retain basal levels of Phase I/II metabolizing enzymes. This allows for a more accurate representation of hepatotoxicity driven by the N-hydroxylated metabolites of the aniline moiety. This aligns with the principles of [2].

Self-Validating System Controls:

  • Vehicle Control: 0.5% DMSO (establishes baseline viability without solvent toxicity).

  • Positive Control: 50 µM Chlorpromazine or Tamoxifen (validates assay sensitivity).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve Ethyl 2-amino-3-methoxybenzoate in 100% DMSO to create a 20 mM stock. Perform serial dilutions in culture media to achieve final test concentrations (1, 5, 10, 25, 50, 100, and 200 µM). Ensure final DMSO concentration does not exceed 0.5% v/v.

  • Exposure: Aspirate growth media and replace with 100 µL of the compound-dosed media. Include vehicle and positive controls. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours in the dark at 37°C.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Place on an orbital shaker for 15 minutes.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Genotoxicity Profiling (Bacterial Reverse Mutation / Ames Test)

Causality & Rationale: Because the primary aromatic amine is a known DNA-reactive alert, evaluating mutagenicity is mandatory. The Ames test must be conducted with exogenous metabolic activation (rat liver S9 fraction) to simulate mammalian hepatic metabolism, as the parent ester is likely non-mutagenic, but its oxidized derivatives are highly electrophilic. This protocol strictly adheres to [3].

Self-Validating System Controls:

  • Negative Control: Solvent (DMSO).

  • Positive Control (-S9): Sodium azide (TA1535), 4-Nitroquinoline-N-oxide (TA98).

  • Positive Control (+S9): 2-Aminoanthracene (validates the enzymatic activity of the S9 mix).

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium tester strains (TA98, TA100, TA1535, TA1537, TA102) overnight in Oxoid nutrient broth to reach a concentration of ≈109 cells/mL.

  • S9 Mix Preparation: Prepare the S9 mix containing 10% v/v Aroclor 1254-induced rat liver S9 fraction, NADP, glucose-6-phosphate, and phosphate buffer (pH 7.4).

  • Pre-incubation: In sterile test tubes, combine 100 µL of the bacterial suspension, 500 µL of S9 mix (or buffer for -S9 conditions), and 50 µL of the test compound (at concentrations ranging from 5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Invert plates and incubate at 37°C for 48-72 hours. Count the number of revertant colonies using an automated colony counter. A result is considered positive if there is a reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle control for TA98/TA100).

Data Synthesis & Predictive Hazard Metrics

Based on the structural alerts and homologous data from similar substituted benzoates and anilines, the quantitative and qualitative safety metrics for Ethyl 2-amino-3-methoxybenzoate are summarized below.

Table 1: Predictive Toxicity and Hazard Metrics for Ethyl 2-amino-3-methoxybenzoate

Metric / AssayPredictive Outcome / ValueMechanistic Rationale
GHS Classification H302, H315, H319, H335Standard hazard profile for substituted anilines and benzoates (Harmful if swallowed, irritant to skin/eyes/respiratory tract).
In Vitro Cytotoxicity (HepG2 IC₅₀) > 50 µM (Moderate)Primary toxicity is driven by metabolic activation rather than the parent compound. Ester hydrolysis provides a rapid clearance route, mitigating acute cellular death.
Ames Test (Mutagenicity) Positive (+S9 fraction only)N-hydroxylation of the primary amine by CYP450 generates reactive electrophiles capable of covalent DNA adduction.
Methemoglobinemia Potential HighAniline derivatives are classic inducers of methemoglobin via the redox cycling of their N-hydroxy metabolites in erythrocytes.
Aqueous Stability Low (pH dependent)The ethyl ester is subject to chemical and enzymatic hydrolysis, particularly in basic environments or in the presence of esterases.

References

  • Paullones, a Series of Cyclin-Dependent Kinase Inhibitors: Synthesis, Evaluation of CDK1/Cyclin B Inhibition, and in Vitro Antitumor Activity Source: Journal of Medicinal Chemistry (ACS Publications), 1999. URL:[Link]

  • OECD Test Guideline 129: Guidance Document on using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests Source: OECD iLibrary. URL:[Link]

  • OECD Test Guideline 471: Bacterial Reverse Mutation Test Source: OECD iLibrary. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of Paullone CDK Inhibitors via Ethyl 2-amino-3-methoxybenzoate

Executive Summary Paullones represent a highly potent class of small-molecule cyclin-dependent kinase (CDK) and glycogen synthase kinase-3β (GSK-3β) inhibitors, demonstrating significant antiproliferative activity in hum...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Paullones represent a highly potent class of small-molecule cyclin-dependent kinase (CDK) and glycogen synthase kinase-3β (GSK-3β) inhibitors, demonstrating significant antiproliferative activity in human tumor cell lines[1]. The structural functionalization of the benzazepinone scaffold is critical for optimizing target affinity and mapping Structure-Activity Relationships (SAR). This application note details the authoritative synthesis protocols for generating 4-methoxy paullone derivatives utilizing ethyl 2-amino-3-methoxybenzoate as the foundational building block[2].

Designed for drug development professionals, this guide emphasizes the chemical causality behind reagent selection and integrates self-validating checkpoints to ensure high-fidelity synthesis.

Mechanistic Grounding: Paullones in Cell Cycle Regulation

CDKs are serine/threonine kinases that strictly regulate cell cycle progression. The CDK1/Cyclin B complex is specifically responsible for driving the G2/M phase transition[2]. Paullones act as ATP-competitive inhibitors; they occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream targets[1]. This disruption halts the cell cycle, ultimately inducing apoptosis in highly proliferative cancer cells.

CDK_Pathway ATP ATP Complex CDK1/Cyclin B Complex ATP->Complex Phosphorylates Targets Cyclin Cyclin B Cyclin->Complex Binds CDK1 CDK1 (Inactive) CDK1->Complex Binds CellCycle G2/M Phase Transition Complex->CellCycle Promotes Paullone Paullone Inhibitor Paullone->Complex Competes with ATP Paullone->CellCycle Blocks Apoptosis Apoptosis Paullone->Apoptosis Induces

Caption: Mechanism of CDK1/Cyclin B inhibition by paullones leading to cell cycle arrest.

Chemical Rationale & Synthesis Workflow

The synthesis of 4-methoxy paullones from ethyl 2-amino-3-methoxybenzoate requires a precise four-step sequence.

  • Acylation: The primary amine of ethyl 2-amino-3-methoxybenzoate is acylated with ethyl succinyl chloride to install a four-carbon aliphatic chain, establishing the required atoms for the subsequent 7-membered ring[2].

  • Dieckmann Cyclization: Potassium hydride (KH) is utilized in a toluene/DMF matrix. Causality: KH provides a highly basic, non-nucleophilic environment that cleanly deprotonates the α -carbon without causing unwanted transesterification or ester hydrolysis, driving the intramolecular ring closure to form the benzazepine core[2].

  • Dealkoxycarbonylation: The ester group is cleaved and decarboxylated to yield the 1H-[1]benzazepine-2,5(3H,4H)-dione precursor[2].

  • Fischer Indole Synthesis: The dione is reacted with a substituted phenylhydrazine. Causality: The intermediate phenylhydrazone is highly unstable. To prevent degradation, instantaneous cyclization is forced via the addition of concentrated sulfuric acid, trapping the intermediate and forming the highly stable, fused indolobenzazepinone (paullone) scaffold[2].

Synthesis_Workflow Step1 Ethyl 2-amino-3-methoxybenzoate + Ethyl Succinyl Chloride Step2 Acylation (Diester Intermediate) Step1->Step2 Esterification Step3 Dieckmann Cyclization (KH, Toluene/DMF) Step2->Step3 Base Catalysis Step4 Dealkoxycarbonylation (Benzazepinedione) Step3->Step4 Decarboxylation Step5 Fischer Indole Synthesis (Phenylhydrazine, AcOH/H2SO4) Step4->Step5 Hydrazone Formation Product 4-Methoxy Paullone Derivative Step5->Product Instant Cyclization

Caption: Step-by-step synthesis workflow of 4-methoxy paullones from ethyl 2-amino-3-methoxybenzoate.

Step-by-Step Experimental Protocols

Protocol A: Acylation to Diester Intermediate
  • Reaction: Dissolve 1.0 eq of ethyl 2-amino-3-methoxybenzoate in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.2 eq of pyridine as an acid scavenger.

  • Addition: Cool the mixture to 0 °C. Dropwise, add 1.1 eq of ethyl succinyl chloride over 30 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Perform TLC (EtOAc/Hexane 1:2). The starting material spot ( Rf​≈0.6 ) should completely disappear, replaced by a lower Rf​ spot. 1 H-NMR must show the appearance of succinyl aliphatic multiplet signals at δ 2.6–2.8 ppm[3].

Protocol B: Dieckmann Cyclization
  • Preparation: Wash Potassium Hydride (KH, 35% dispersion in mineral oil, 1.5 eq) with anhydrous hexane twice to remove the oil. Suspend in a 1:1 mixture of anhydrous Toluene/DMF[2].

  • Cyclization: Cool the suspension to 0 °C. Add the diester intermediate (from Protocol A) dropwise.

  • Propagation: Stir at room temperature for 12 hours. Quench carefully with glacial acetic acid, then extract with EtOAc.

  • Self-Validation Checkpoint: 1 H-NMR analysis of the crude product must confirm the loss of one ethyl ester group (disappearance of one set of −CH2​−CH3​ quartet/triplet signals), confirming successful intramolecular condensation[2].

Protocol C: Dealkoxycarbonylation
  • Reaction: Dissolve the cyclized product in a DMSO/H 2​ O mixture containing a catalytic amount of NaCl.

  • Heating: Heat the mixture to 150 °C for 3-4 hours to induce Krapcho decarboxylation.

  • Self-Validation Checkpoint: Monitor the reaction via the cessation of CO 2​ gas evolution. Post-workup 1 H-NMR must show the complete disappearance of the remaining ethyl ester signals, yielding pure 9-methoxy-1H-[1]benzazepine-2,5(3H,4H)-dione[2].

Protocol D: Fischer Indole Synthesis (Paullone Formation)
  • Hydrazone Formation: Dissolve the benzazepinedione (1.0 eq) and the desired phenylhydrazine (e.g., 4-bromophenylhydrazine for a 9-bromo paullone derivative, 1.0 eq) in glacial acetic acid[2]. Stir at room temperature for 30 minutes.

  • Instant Cyclization: Do not attempt to isolate the hydrazone. Immediately add concentrated H 2​ SO 4​ (0.5 mL per mmol of substrate) to the reaction mixture[2]. Heat to 70 °C for 30 minutes[3].

  • Isolation: Pour the mixture over crushed ice. The paullone product will precipitate as a solid. Filter and recrystallize from ethanol.

  • Self-Validation Checkpoint: LC-MS must confirm the exact mass of the fused target. 1 H-NMR (DMSO- d6​ ) is definitive: look for the highly deshielded indole −NH proton singlet at δ 11.5–12.5 ppm and the lactam −NH proton at δ 10.0–10.5 ppm[3].

Quantitative SAR Analysis

The functionalization of the paullone scaffold heavily dictates its target affinity. Using ethyl 2-amino-3-methoxybenzoate allows for substitutions at the 4-position (and potentially 2,3-positions depending on the exact starting isomer), which can be compared against benchmark paullones like Kenpaullone and Alsterpaullone[1].

CompoundSubstitution PatternTarget KinaseIC₅₀ (µM)In Vitro Antitumor GI₅₀
Kenpaullone (4a) 9-BromoCDK1/Cyclin B0.400> 10 µM
Alsterpaullone (4j) 9-NitroCDK1/Cyclin B0.035~ 0.4 µM (Log GI₅₀ = -6.4)
Compound 4t 9-Bromo-2,3-dimethoxyCDK1/Cyclin BHighly Active1.0 - 10.0 µM
4-Methoxy Paullone (4w) 4-Methoxy, 9-BromoCDK1/Cyclin B~ 0.800Moderate

Data Summary: Electron-withdrawing groups at the 9-position (e.g., Nitro, Cyano, Trifluoromethyl) drastically increase CDK1 inhibitory potency. Conversely, methoxy substitutions derived from the benzoate precursors (like compound 4t) improve cellular permeability and yield noteworthy in vitro antitumor activity (GI₅₀ between 1 and 10 µM)[1][2].

References

  • Schultz, C., Link, A., Leost, M., Zaharevitz, D. W., Gussio, R., Sausville, E. A., Meijer, L., & Kunick, C. (1999). Paullones, a Series of Cyclin-Dependent Kinase Inhibitors: Synthesis, Evaluation of CDK1/Cyclin B Inhibition, and in Vitro Antitumor Activity. Journal of Medicinal Chemistry, 42(15), 2909–2919.[Link]

  • Tsyshchuk, I. E., Vorobyeva, D. V., Peregudov, A. S., & Osipov, S. N. (2022). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. Molecules, 27(7), 2139.[Link]

  • Wieking, K., Knockaert, M., Leost, M., Zaharevitz, D. W., Meijer, L., & Kunick, C. (2002). Synthesis of paullones with aminoalkyl side chains. Archiv der Pharmazie, 335(7), 311–317.[Link]

  • Wang, Y., et al. (2021). Efficient synthesis of 1-azakenpaullone, a selective inhibitor of glycogen synthase kinase-3β for cellular regeneration. New Journal of Chemistry, 45, 14931-14935.[Link]

Sources

Application

Application Note: N-Acylation of Ethyl 2-amino-3-methoxybenzoate with Ethyl Succinyl Chloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of Benzazepine-based Cyclin-Dependent Kinase (CDK) Inhibitors (Paullones) Executive Summary & Mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of Benzazepine-based Cyclin-Dependent Kinase (CDK) Inhibitors (Paullones)

Executive Summary & Mechanistic Rationale

The N-acylation of ortho-substituted anilines is a foundational transformation in the synthesis of complex heterocyclic pharmacophores. Specifically, the reaction between ethyl 2-amino-3-methoxybenzoate and ethyl succinyl chloride yields the diester intermediate ethyl 2-(4-ethoxy-4-oxobutanamido)-3-methoxybenzoate.

This specific transformation serves as the critical first step in the synthesis of Paullones , a potent class of small-molecule Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B inhibitors investigated for their in vitro antitumor activity[1]. The resulting diester is subsequently subjected to an intramolecular Dieckmann cyclization to form the 1H-[1]benzazepine-2,5(3H,4H)-dione core scaffold [1].

Causality in Chemical Design

The starting aniline is electronically deactivated and sterically hindered. The amino group is flanked by an ortho-ester and a meta-methoxy group. Due to this steric bulk and the inductive electron-withdrawing nature of the adjacent ester, the nucleophilicity of the amine is significantly reduced.

  • Electrophile Selection: This necessitates the use of a highly reactive acylating agent (ethyl succinyl chloride) rather than relying on standard peptide coupling reagents (e.g., EDC/HOBt) with the corresponding carboxylic acid.

  • Base Selection: An unhindered, non-nucleophilic base such as Triethylamine (TEA) is required to act as an HCl scavenger. Failing to neutralize the HCl byproduct would lead to the protonation of the already weakly nucleophilic aniline, prematurely terminating the reaction [2].

Pathway A Ethyl 2-amino-3-methoxybenzoate (Sterically Hindered Nucleophile) C N-Acylation (DCM, TEA, 0 °C to RT) A->C B Ethyl succinyl chloride (Reactive Electrophile) B->C D Ethyl 2-(4-ethoxy-4-oxobutanamido) -3-methoxybenzoate C->D - HCl E Dieckmann Cyclization (Potassium Hydride, Toluene/DMF) D->E F 1H-[1]benzazepine-2,5-dione (Paullone Core Scaffold) E->F - EtOH

Figure 1: Synthetic pathway from starting reagents to the Paullone core scaffold.

Experimental Design: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . This means quality control checkpoints are built directly into the workflow, ensuring that failure modes (such as acyl chloride hydrolysis or incomplete acylation) are detected and corrected in real-time.

Quantitative Data & Stoichiometry

Table 1: Reaction Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountFunction / Causality
Ethyl 2-amino-3-methoxybenzoate 195.221.001.95 gLimiting reactant. Must be completely dry to prevent side reactions.
Ethyl succinyl chloride 164.591.201.97 g (1.70 mL)Electrophile. 20% excess compensates for trace moisture hydrolysis.
Triethylamine (TEA) 101.191.501.52 g (2.10 mL)Acid scavenger. Drives reaction forward by neutralizing HCl.
Dichloromethane (DCM) 84.93-50 mLAprotic solvent. Solubilizes all components without reacting.
Workflow Visualization

Protocol Step1 1. System Purging Flush flask with N2 to exclude ambient moisture Step2 2. Reagent Solubilization Dissolve aniline + TEA in anhydrous DCM Step1->Step2 Step3 3. Temperature Control Cool to 0 °C via ice bath (Controls Exotherm) Step2->Step3 Step4 4. Electrophilic Addition Dropwise addition of ethyl succinyl chloride Step3->Step4 Step5 5. Reaction Maturation Stir at RT for 4-16 hours (TLC Monitoring) Step4->Step5 Step6 6. Biphasic Quench Wash with NaHCO3 (aq) and 1M HCl (aq) Step5->Step6 Step7 7. Isolation & Validation Dry over MgSO4, concentrate, LC-MS validation Step6->Step7

Figure 2: Step-by-step experimental workflow for the N-acylation process.

Step-by-Step Methodology

Step 1: Preparation of the Inert Environment

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

  • Purge the system with inert gas (Nitrogen or Argon) for 5 minutes.

  • Causality: Ethyl succinyl chloride is highly sensitive to atmospheric moisture. Exposure to water hydrolyzes it to ethyl hydrogen succinate, rendering it completely unreactive toward the aniline [2].

Step 2: Solubilization and Base Addition

  • Add 1.95 g (10.0 mmol) of ethyl 2-amino-3-methoxybenzoate to the flask.

  • Inject 40 mL of anhydrous Dichloromethane (DCM) via syringe and stir until fully dissolved.

  • Inject 2.10 mL (15.0 mmol) of anhydrous Triethylamine (TEA).

Step 3: Controlled Electrophilic Addition

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • In a separate dry vial, dilute 1.70 mL (12.0 mmol) of ethyl succinyl chloride in 10 mL of anhydrous DCM.

  • Add the acyl chloride solution dropwise over 15 minutes using a syringe pump or addition funnel.

  • Causality: The acylation reaction is exothermic. Rapid addition at room temperature can lead to localized heating, promoting the formation of di-acylated side products or the thermal degradation of the acyl chloride.

Step 4: Maturation and In-Process Validation

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir vigorously for 4 to 16 hours.

  • Self-Validation Checkpoint: At t = 4 hours, perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (7:3). The reaction is deemed complete when the starting aniline spot (Rf ~ 0.6) is entirely consumed and replaced by a new, more polar amide spot.

Step 5: Biphasic Quench and Workup

  • Quench the reaction by adding 20 mL of deionized water to the flask and stir for 5 minutes.

  • Transfer the biphasic mixture to a separatory funnel.

  • Acid Wash: Wash the organic layer with 1M HCl (2 × 20 mL).

    • Causality: This protonates any unreacted TEA and trace unreacted aniline, pulling them into the aqueous layer.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL).

    • Causality: This neutralizes residual HCl and converts any hydrolyzed ethyl succinyl chloride into a water-soluble sodium salt, effectively removing it from the product stream.

  • Brine Wash: Wash with saturated NaCl solution (20 mL) to pre-dry the organic layer.

Step 6: Isolation and Purification

  • Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes.

  • Filter out the drying agent using a fritted funnel.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude diester as a solid or viscous oil.

  • If required, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from ethanol.

Analytical Validation Metrics

To ensure the integrity of the synthesized ethyl 2-(4-ethoxy-4-oxobutanamido)-3-methoxybenzoate, compare the isolated product against the following expected analytical metrics.

Table 2: Quality Control & Validation Metrics

Analytical MethodExpected OutcomeDiagnostic Rationale
LC-MS (ESI+) m/z 354.1[M+H]⁺Confirms the molecular weight of the desired diester product (Exact Mass: 353.15).
¹H NMR (CDCl₃) ~8.5–9.5 ppm (1H, br s, NH)The presence of a highly deshielded broad singlet confirms the formation of the secondary amide bond.
¹H NMR (CDCl₃) ~4.1–4.3 ppm (4H, m)Confirms the presence of two distinct ethyl ester groups (the original benzoate ester and the newly appended succinyl ester).
IR Spectroscopy ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (Amide I)Differentiates the secondary amide from the primary amine starting material (~3400, 3500 cm⁻¹ doublet).

References

  • Schultz, C., Link, A., Leost, M., Zaharevitz, D. W., Gussio, R., Sausville, E. A., Meijer, L., & Kunick, C. (1999). Paullones, a Series of Cyclin-Dependent Kinase Inhibitors: Synthesis, Evaluation of CDK1/Cyclin B Inhibition, and in Vitro Antitumor Activity. Journal of Medicinal Chemistry, 42(15), 2909–2919.

  • BenchChem. (2025). Application Notes and Protocols: N-acylation of Anilines with Carbonyl Chlorides.

Method

Advanced Application Note: Dieckmann Cyclization of Ethyl 2-amino-3-methoxybenzoate for 1H-Benzazepine Scaffolds

Advanced Application Note: Dieckmann Cyclization of Ethyl 2-amino-3-methoxybenzoate for 1H-[1]Benzazepine Scaffolds Executive Summary & Therapeutic Context The synthesis of 7-membered heterocyclic scaffolds is a notoriou...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Dieckmann Cyclization of Ethyl 2-amino-3-methoxybenzoate for 1H-[1]Benzazepine Scaffolds

Executive Summary & Therapeutic Context

The synthesis of 7-membered heterocyclic scaffolds is a notoriously challenging endeavor in organic chemistry due to unfavorable enthalpic and entropic factors during ring closure. However, the 1H-[1]benzazepine-2,5(3H,4H)-dione core is a highly privileged structure, serving as the critical precursor for Paullones —a potent class of small-molecule Cyclin-Dependent Kinase (CDK) inhibitors[1][2].

Paullones, such as Kenpaullone, exhibit significant in vitro anti-tumor activity by acting as ATP-competitive inhibitors of CDK1/Cyclin B and CDK2/Cyclin E complexes, thereby inducing cell cycle arrest and apoptosis in cancer cells[1][3]. This application note details a robust, field-proven synthetic workflow to construct the benzazepine core starting from ethyl 2-amino-3-methoxybenzoate , utilizing a highly optimized Dieckmann cyclization protocol.

Mechanistic Rationale & Pathway Design

The transformation of ethyl 2-amino-3-methoxybenzoate into a benzazepine-dione requires a three-phase sequence: Acylation, Dieckmann Cyclization, and Dealkoxycarbonylation[4].

  • Phase 1 (Acylation): The primary amine of ethyl 2-amino-3-methoxybenzoate is acylated with ethyl succinyl chloride. This installs the necessary secondary ester at the precise chain length required for a 7-membered ring closure.

  • Phase 2 (Dieckmann Cyclization): This is an intramolecular Claisen condensation. Forming a 7-membered ring is thermodynamically disfavored compared to 5- or 6-membered rings. To force the equilibrium forward, Potassium Hydride (KH) is utilized as the base[4]. KH irreversibly deprotonates the α -carbon of the succinyl moiety, and subsequently forms a highly stable potassium enolate of the resulting β -keto ester, preventing the retro-Dieckmann reaction. The use of a Toluene/DMF co-solvent system is critical: Toluene allows for high-temperature reflux, while DMF solvates the potassium cation, stripping it from the enolate and drastically increasing the enolate's nucleophilicity for the sterically hindered cyclization.

  • Phase 3 (Dealkoxycarbonylation): The resulting β -keto ester is subjected to Krapcho-style decarboxylation in wet DMSO[4]. Water acts as a nucleophile to hydrolyze the ester, followed by thermal decarboxylation of the β -keto acid to yield the target dione.

Synthetic Workflow Visualization

G SM Ethyl 2-amino-3-methoxybenzoate (Starting Material) Acyl Phase 1: Acylation (Ethyl succinyl chloride, Pyridine) SM->Acyl Diester Diester Intermediate (Compound 10) Acyl->Diester Dieckmann Phase 2: Dieckmann Cyclization (KH, Toluene/DMF, 80°C) Diester->Dieckmann Cyclized Benzazepine β-Keto Ester (Compound 11) Dieckmann->Cyclized Decarb Phase 3: Dealkoxycarbonylation (Wet DMSO, 150°C) Cyclized->Decarb Product 1H-[1]benzazepine-2,5-dione (CDK Inhibitor Precursor) Decarb->Product

Synthetic pathway from Ethyl 2-amino-3-methoxybenzoate to the Paullone benzazepine core.

Quantitative Reaction Parameters

The following table summarizes the optimized physicochemical parameters for the three-step workflow, ensuring reproducible scale-up and high fidelity in intermediate generation[4].

Reaction PhaseReagents & EquivalentsSolvent SystemTemp (°C)Time (h)Target Intermediate
1. Acylation Ethyl succinyl chloride (1.1 eq), Pyridine (1.2 eq)Toluene< 10 °C2 - 4Diester (Compound 10)
2. Cyclization Potassium Hydride (KH) (2.5 eq)Toluene / DMF (4:1)80 °C4 - 6Benzazepine Ester (Compound 11)
3. Decarboxylation H2​O (Excess)Wet DMSO150 °C2 - 3Benzazepine-dione (Compound 5a)

Step-by-Step Experimental Protocols

Phase 1: Preparation of the Diester Intermediate

Self-Validating Check: The reaction transitions from a clear solution to a cloudy suspension as pyridinium chloride precipitates.

  • Setup: In a flame-dried round-bottom flask under nitrogen, dissolve ethyl 2-amino-3-methoxybenzoate (1.0 eq) in anhydrous toluene (0.2 M concentration).

  • Base Addition: Add anhydrous pyridine (1.2 eq) as an acid scavenger. Cool the mixture to < 10 °C using an ice-water bath.

  • Acylation: Add ethyl succinyl chloride (1.1 eq) dropwise via syringe over 15 minutes to control the exothermic reaction.

  • Completion & Workup: Remove the ice bath and stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). Once complete, wash the organic layer sequentially with 1N HCl (to remove excess pyridine), water, and brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure to yield the diester intermediate.

Phase 2: The Dieckmann Cyclization (Core Protocol)

Critical Handling Note: Potassium Hydride (KH) is highly pyrophoric. Handle strictly under an inert argon atmosphere.

  • Base Preparation: In a flame-dried Schlenk flask under argon, weigh KH (35% dispersion in mineral oil, 2.5 eq). Wash the dispersion with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Decant the hexanes carefully via syringe.

  • Solvent Equilibration: Suspend the washed, dry KH in anhydrous Toluene (20 mL/g of substrate) and add anhydrous DMF (5 mL/g of substrate).

  • Substrate Addition: Dissolve the diester intermediate (1.0 eq) in a minimal amount of anhydrous Toluene. Cool the KH suspension to 0 °C and add the diester solution dropwise. Causality: The initial deprotonation is highly exothermic; dropwise addition prevents thermal runaway and side-reactions.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4-6 hours[4].

  • Quench: Cool the mixture to 0 °C. Carefully quench the excess KH by the dropwise addition of glacial acetic acid until gas ( H2​ ) evolution ceases. Causality: Acidic quenching is mandatory to protonate the highly stable potassium enolate of the newly formed β -keto ester, forcing it into its neutral, isolable form.

  • Isolation: Dilute with water and extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na2​SO4​ , and purify via flash column chromatography to yield 5-hydroxy-9-methoxy-2-oxo-2,3-dihydro-1H-[1]benzazepine-4-carboxylic acid ethyl ester.

Phase 3: Dealkoxycarbonylation

Self-Validating Check: The product will precipitate out of the aqueous phase upon cooling and dilution, allowing for filtration rather than complex extraction.

  • Hydrolysis/Decarboxylation: Dissolve the cyclized benzazepine ester in wet DMSO (DMSO containing 2-5% H2​O v/v).

  • Thermal Cleavage: Heat the solution to 150 °C for 2-3 hours under a nitrogen atmosphere[4]. Monitor the loss of the ester group via LC-MS or TLC.

  • Recovery: Cool the reaction mixture to room temperature and pour it into crushed ice/water. The target 9-methoxy-1H-[1]benzazepine-2,5(3H,4H)-dione will precipitate as a solid. Collect via vacuum filtration, wash with cold water, and dry under high vacuum.

References

  • Schultz, C., Link, A., Leost, M., Zaharevitz, D. W., Gussio, R., Sausville, E. A., Meijer, L., & Kunick, C. (1999). Paullones, a Series of Cyclin-Dependent Kinase Inhibitors: Synthesis, Evaluation of CDK1/Cyclin B Inhibition, and in Vitro Antitumor Activity. Journal of Medicinal Chemistry, 42(15), 2909-2919.[Link]

  • Buolamwini, J. K. (2000). Cell cycle molecular targets in novel anticancer drug discovery. Current Pharmaceutical Design, 6(4), 379-392.[Link]

Sources

Application

Application Note: Synthesis of Benzazepine Derivatives (Paullones) Starting from Ethyl 2-amino-3-methoxybenzoate

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and High-Fidelity Scale-Up Executive Summary & Strategic Desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and High-Fidelity Scale-Up

Executive Summary & Strategic Design

The 1H-[1]benzazepine-2,5(3H,4H)-dione scaffold is a privileged structure in medicinal chemistry, serving as the critical core for the synthesis of "paullones" (e.g., kenpaullone analogs). Paullones are potent, ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs)—specifically CDK1/cyclin B—making them highly valuable targets in oncology and cell cycle research[1].

As a Senior Application Scientist, I have designed this protocol to guide you through the preparation of these complex benzazepine derivatives starting from ethyl 2-amino-3-methoxybenzoate . Rather than merely listing procedural steps, this guide emphasizes the chemical causality behind each transformation and establishes self-validating In-Process Controls (IPCs) to ensure reproducibility, minimize side reactions, and guarantee high-fidelity scale-up.

Why Ethyl 2-amino-3-methoxybenzoate?

The selection of ethyl 2-amino-3-methoxybenzoate as the starting material is highly strategic:

  • Geometric Pre-organization: The ortho-relationship between the nucleophilic aniline and the electrophilic ethyl ester provides the exact spatial arrangement necessary for the eventual 7-membered ring closure.

  • Electronic Modulation: The 3-methoxy substituent is carried through the synthesis to become the 4-methoxy group on the final paullone architecture. This electron-donating group modulates the electron density of the scaffold, which has been shown to favorably influence CDK1 binding affinity[2].

Mechanistic Workflow & Causality

The synthesis proceeds via a four-step linear sequence. Understanding the thermodynamic and kinetic drivers of each step is critical for successful execution.

Benzazepine_Synthesis SM Ethyl 2-amino-3-methoxybenzoate (Starting Material) Step1 Step 1: N-Acylation Ethyl succinyl chloride, Pyridine Toluene, <10°C SM->Step1 Int1 Ethyl 3-methoxy-2-(4-ethoxy-4-oxobutanamido)benzoate (Diester Intermediate 10) Step1->Int1 Step2 Step 2: Dieckmann Cyclization Potassium Hydride (KH) Toluene/DMF, N₂, 80°C Int1->Step2 Int2 5-Hydroxy-9-methoxy-2-oxo-2,3-dihydro- 1H-[1]benzazepine-4-carboxylic acid ethyl ester Step2->Int2 Step3 Step 3: Decarboxylation Wet DMSO, N₂, 150°C Int2->Step3 Core 9-Methoxy-1H-[1]benzazepine-2,5(3H,4H)-dione (Benzazepine Core 5a) Step3->Core Step4 Step 4: Fischer Indole Synthesis 4-Bromophenylhydrazine, AcOH then conc. H₂SO₄ Core->Step4 Product 4-Methoxy Paullone Derivative (CDK1/Cyclin B Inhibitor 4w) Step4->Product

Figure 1: Synthetic workflow from ethyl 2-amino-3-methoxybenzoate to 4-methoxy paullone.

Self-Validating Experimental Protocols

The following methodologies are adapted from the foundational work by Schultz et al.[1], enhanced with modern IPCs to create a self-validating system for the bench chemist.

Step 1: N-Acylation to the Diester Intermediate

Objective: Tether a 4-carbon chain to the aniline nitrogen to set up the intramolecular cyclization.

  • Procedure: Dissolve ethyl 2-amino-3-methoxybenzoate (1.0 eq) in anhydrous toluene. Add pyridine (1.2 eq) and cool the system to < 10 °C. Dropwise, add ethyl succinyl chloride (1.1 eq) while maintaining the temperature[1]. Stir for 2-4 hours.

  • Causality: The temperature must be kept below 10 °C to prevent the nucleophilic aniline from attacking the less reactive ester carbonyl of the succinyl chloride, ensuring strict chemoselectivity for the acyl chloride. Pyridine acts as an acid scavenger to prevent HCl-mediated degradation.

  • Self-Validation (IPC): Monitor via TLC (Hexane/EtOAc). The highly UV-active starting material will disappear, replaced by a less polar amide spot. ¹H NMR of the crude will show a characteristic amide N-H downfield shift at ~9.5 ppm.

Step 2: Dieckmann Cyclization

Objective: Close the 7-membered benzazepine ring via an intramolecular condensation.

  • Procedure: Dissolve the diester intermediate in a mixture of anhydrous toluene and DMF. Under a strict N₂ atmosphere, carefully add Potassium Hydride (KH, 1.5 eq). Heat the reaction to 80 °C for 12-18 hours[1]. Quench carefully with saturated aqueous NH₄Cl.

  • Causality: Forming a 7-membered ring is entropically and enthalpically disfavored compared to 5- or 6-membered rings. KH is selected over milder bases (like NaOEt) because it provides irreversible, quantitative deprotonation of the active methylene. The evolution of H₂ gas drives the equilibrium forward, preventing retro-Dieckmann fragmentation[1]. DMF is required as a co-solvent to solubilize the rigid potassium enolate transition state.

  • Self-Validation (IPC): The reaction is visually validated by the cessation of H₂ gas evolution. Structurally, the product exists heavily in the enol form; ¹H NMR will reveal a sharp singlet near 12.0 ppm corresponding to the enol -OH, and the loss of one set of ethyl ester signals.

Step 3: Thermal Decarboxylation

Objective: Remove the superfluous C4-ester group to yield the target dione core.

  • Procedure: Suspend the cyclized ester in "wet" DMSO (DMSO containing 5-10% H₂O). Purge with N₂ and heat aggressively to 150 °C for 4-6 hours[1]. Cool and precipitate the product by pouring into ice water.

  • Causality: This is a variation of the Krapcho decarboxylation. The water in the DMSO hydrolyzes the ethyl ester to a β-keto acid. At 150 °C, this intermediate undergoes a concerted thermal decarboxylation via a 6-membered cyclic transition state, releasing CO₂ and yielding the 9-methoxy-1H-[1]benzazepine-2,5(3H,4H)-dione[1].

  • Self-Validation (IPC): Mass spectrometry (LC-MS) will show a distinct loss of 72 Da (corresponding to the -CO₂Et group). ¹H NMR will confirm the complete disappearance of the aliphatic ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm).

Step 4: Fischer Indole Synthesis (Paullone Formation)

Objective: Annulate the indole ring onto the benzazepine core to finalize the paullone architecture.

  • Procedure: Dissolve the dione core (1.0 eq) and 4-bromophenylhydrazine (1.1 eq) in glacial acetic acid. Stir at room temperature until the hydrazone intermediate forms. Without isolating the intermediate, add concentrated H₂SO₄ dropwise to trigger instantaneous cyclization[1].

  • Causality: Acetic acid provides the mildly acidic environment needed for the initial condensation to the phenylhydrazone. The subsequent addition of strong acid (H₂SO₄) forces the protonation of the enamine tautomer, initiating the [3,3]-sigmatropic rearrangement characteristic of the Fischer Indole mechanism, yielding the highly conjugated paullone[1].

  • Self-Validation (IPC): The reaction mixture will undergo a stark color change (typically deepening to a dark yellow/orange) as the extended conjugated indole system forms. ¹H NMR will show a new, highly deshielded indole N-H proton at ~11.5–12.0 ppm.

Quantitative Data & Reaction Optimization

The following table summarizes the key quantitative parameters, expected yields, and validation metrics for the scale-up of this synthetic route.

StepChemical TransformationReagents & Solvent SystemTemp (°C)Time (h)Expected Yield (%)IPC / Validation Metric
1 N-AcylationEthyl succinyl chloride, Pyridine, Toluene< 102 - 485 - 95TLC (Hexane/EtOAc); Amide NH ~9.5 ppm (¹H NMR)
2 Dieckmann CyclizationKH, Toluene/DMF (N₂ atm)8012 - 1860 - 75Cessation of H₂ gas; Enol OH ~12 ppm (¹H NMR)
3 DecarboxylationWet DMSO (DMSO / H₂O)1504 - 670 - 85Loss of ethyl ester signals (4.2 ppm, 1.3 ppm)
4 Fischer Indole Synthesis4-Bromophenylhydrazine, AcOH, conc. H₂SO₄RT to 802 - 450 - 65Appearance of indole NH ~11.5 ppm; LC-MS

References

  • Title: Paullones, a Series of Cyclin-Dependent Kinase Inhibitors: Synthesis, Evaluation of CDK1/Cyclin B Inhibition, and in Vitro Antitumor Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Method

Step-by-step laboratory procedure for Ethyl 2-amino-3-methoxybenzoate isolation

Application Note & Protocol Topic: A Step-by-Step Laboratory Guide to the Isolation and Purification of Ethyl 2-amino-3-methoxybenzoate For: Researchers, Scientists, and Drug Development Professionals Abstract This compr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Step-by-Step Laboratory Guide to the Isolation and Purification of Ethyl 2-amino-3-methoxybenzoate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the isolation and purification of Ethyl 2-amino-3-methoxybenzoate, a key building block in synthetic chemistry and pharmaceutical development. Moving beyond a simple procedural list, this guide delves into the rationale behind each step, offering field-proven insights grounded in chemical principles. The protocol covers a common synthetic pathway involving the reduction of 3-methoxy-2-nitrobenzoic acid followed by Fischer esterification, and then focuses on a robust work-up, extraction, and purification workflow. This document is designed to equip researchers with the knowledge to not only execute the procedure but also to troubleshoot and adapt it as necessary, ensuring the attainment of a high-purity final product.

Introduction and Scientific Context

Ethyl 2-amino-3-methoxybenzoate is an aromatic amine and ester of significant interest in organic synthesis. Its substituted aniline structure makes it a valuable precursor for the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs)[1]. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions and compromise the quality and safety of the final API.

This guide outlines a reliable method for obtaining high-purity Ethyl 2-amino-3-methoxybenzoate. The procedure is based on a two-step synthesis from commercially available 3-methoxy-2-nitrobenzoic acid, which provides the necessary context for the subsequent isolation.

Synthetic Pathway Overview

The overall synthesis involves two primary transformations:

  • Reduction of a Nitro Group: The nitro group of 3-methoxy-2-nitrobenzoic acid is reduced to a primary amine, yielding 2-amino-3-methoxybenzoic acid[2][3].

  • Fischer-Speier Esterification: The carboxylic acid group of the resulting aminobenzoic acid is esterified using ethanol in the presence of an acid catalyst to produce the target compound, Ethyl 2-amino-3-methoxybenzoate[4][5].

G cluster_synthesis Synthetic Pathway A 3-Methoxy-2-nitrobenzoic acid B 2-Amino-3-methoxybenzoic acid C Ethyl 2-amino-3-methoxybenzoate (Target Compound)

Material and Reagent Properties

A thorough understanding of the physical and chemical properties of the key compounds is essential for designing an effective isolation strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Solubility Characteristics
Starting Material: 3-Methoxy-2-nitrobenzoic acidC₈H₇NO₅197.14[6][7]253-257[6]Soluble in some organic solvents; its salt is water-soluble.
Intermediate: 2-Amino-3-methoxybenzoic acidC₈H₉NO₃167.16[8][9]169-170[9]Sparingly soluble in cold water; soluble in alcohols.
Final Product: Ethyl 2-amino-3-methoxybenzoateC₁₀H₁₃NO₃195.21[1][10]Not widely reported (likely an oil or low-melting solid)Soluble in common organic solvents (e.g., ethyl acetate, CH₂Cl₂); limited solubility in water[1].

Detailed Experimental Protocol

This protocol is divided into three parts: Synthesis of the intermediate, synthesis of the final ester, and the core focus—the isolation and purification of the target compound.

PART A: Synthesis of 2-Amino-3-methoxybenzoic acid (Intermediate)

Rationale: This step converts the nitro-precursor into the necessary amino-intermediate. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • 3-Methoxy-2-nitrobenzoic acid

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen (H₂) gas supply

  • Parr shaker or similar hydrogenation apparatus

  • Celite™

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-methoxy-2-nitrobenzoic acid (1.0 equiv) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen, then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Commence vigorous shaking at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by TLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to yield crude 2-amino-3-methoxybenzoic acid, which can often be used in the next step without further purification.

PART B: Synthesis of Ethyl 2-amino-3-methoxybenzoate

Rationale: This is a classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction. Using a large excess of ethanol drives the equilibrium towards the product side, maximizing the yield[5].

Materials:

  • Crude 2-amino-3-methoxybenzoic acid from Part A

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Reflux apparatus

Procedure:

  • Place the crude 2-amino-3-methoxybenzoic acid (1.0 equiv) in a round-bottomed flask.

  • Add a large excess of absolute ethanol (e.g., 20-40 equivalents), which acts as both reactant and solvent.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.5 equiv) dropwise with stirring[5].

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for 4-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once complete, remove the heat source and allow the reaction mixture to cool to room temperature. The mixture is now ready for isolation.

PART C: Isolation and Purification of Ethyl 2-amino-3-methoxybenzoate

Scientist's Note: The goal of this multi-step process is to systematically remove the acid catalyst, unreacted starting materials, excess ethanol, and any water-soluble byproducts, leaving the crude ester for final purification.

G cluster_workflow Isolation & Purification Workflow A Reaction Mixture (Acidic) B 1. Neutralization (Add NaHCO₃ solution) C 2. Extraction (Add Ethyl Acetate & Water) D Aqueous Layer (Salts, unreacted acid) E Organic Layer (Contains Product) F 3. Washing (Wash with Brine) G 4. Drying (Add Na₂SO₄) H 5. Concentration (Rotary Evaporation) I Crude Product J 6. Purification (Column Chromatography) K Pure Ethyl 2-amino-3-methoxybenzoate

Procedure:

  • Quenching and Neutralization:

    • Step 1.1: Slowly pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious, as vigorous CO₂ evolution will occur.

    • Step 1.2: Continue adding the NaHCO₃ solution until the gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

    • Rationale: This step is critical. It neutralizes the sulfuric acid catalyst. Furthermore, it deprotonates any unreacted 2-amino-3-methoxybenzoic acid, converting it to its water-soluble sodium salt, which will remain in the aqueous phase during extraction[4][5].

  • Liquid-Liquid Extraction:

    • Step 2.1: Transfer the neutralized mixture to a separatory funnel.

    • Step 2.2: Add a volume of ethyl acetate (EtOAc) approximately equal to the total volume of the aqueous mixture.

    • Step 2.3: Stopper the funnel and shake vigorously, periodically venting to release pressure.

    • Step 2.4: Allow the layers to separate. The upper, less dense layer is the organic phase containing the product. Drain and collect the lower aqueous layer.

    • Step 2.5: Re-extract the aqueous layer with two additional portions of ethyl acetate to maximize product recovery.

    • Step 2.6: Combine all the organic extracts in a clean flask.

    • Rationale: Ethyl 2-amino-3-methoxybenzoate is significantly more soluble in organic solvents like ethyl acetate than in water. This differential solubility allows for its selective transfer from the aqueous phase to the organic phase[11][12].

  • Washing and Drying:

    • Step 3.1: Transfer the combined organic extracts back to the separatory funnel and wash with a saturated aqueous solution of sodium chloride (brine).

    • Step 3.2: Separate the layers and discard the aqueous brine wash.

    • Step 3.3: Transfer the washed organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes.

    • Rationale: The brine wash helps to remove the bulk of the dissolved water from the organic layer. The anhydrous salt then acts as a drying agent, sequestering any remaining trace amounts of water, which is crucial before solvent removal[12][13].

  • Solvent Removal:

    • Step 4.1: Decant or filter the dried organic solution away from the drying agent.

    • Step 4.2: Concentrate the solution using a rotary evaporator to remove the ethyl acetate. This will yield the crude Ethyl 2-amino-3-methoxybenzoate as an oil or solid.

    • Rationale: Rotary evaporation provides a gentle and efficient method for removing volatile solvents under reduced pressure, preventing thermal degradation of the product[13].

  • Final Purification (Column Chromatography):

    • Step 5.1: Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate. A good starting point is a 9:1 or 4:1 hexane:ethyl acetate mixture.

    • Step 5.2: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Step 5.3: Carefully load the sample onto the top of the silica gel column.

    • Step 5.4: Elute the column with the chosen solvent system, collecting fractions.

    • Step 5.5: Monitor the fractions by TLC to identify those containing the pure product.

    • Step 5.6: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ethyl 2-amino-3-methoxybenzoate.

    • Rationale: Column chromatography separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent). This technique is highly effective for removing closely related impurities and unreacted starting materials[14].

Characterization and Purity Assessment

To confirm the identity and purity of the isolated product, standard analytical techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can provide quantitative data on the purity of the final product[15].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the molecule. Expected proton signals include those for the ethyl group, the methoxy group, and the aromatic protons[14].

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity[14].

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive and reacts violently with water. Handle with extreme care.

  • Organic solvents like methanol, ethanol, and ethyl acetate are flammable. Keep away from ignition sources.

  • Handle the Pd/C catalyst with care, especially when dry, as it can be pyrophoric.

References

  • Ethyl 2-amino-3-methylbenzoate | C10H13NO2 | CID 19064948 . PubChem, National Institutes of Health. [Link]

  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][2][11]diazepin-2-ylamino)benzoate . MDPI. [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions . Beilstein Journal of Organic Chemistry. [Link]

  • Ethyl 3-amino-2-methoxybenzoate | CAS#:853070-28-7 . Chemsrc. [Link]

  • JPS5726652A - Reduction of nitrobenzoic acid.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds . Organic Syntheses Procedure. [Link]

  • Analytical Method . PhareSST. [Link]

  • 2-Amino-3-methoxybenzoic acid methyl ester, 50 g . Carl ROTH. [Link]

  • Synthesis of methyl 2-amino-3-methylbenzoate . PrepChem.com. [Link]

  • 3-Methoxy-2-nitrobenzoic acid . NIST WebBook. [Link]

  • Preparation method of 2-amino-3-nitrobenzoic acid . Eureka | Patsnap. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester . Organic Syntheses Procedure. [Link]

  • 3-Methoxy-2-nitrobenzoic acid | C8H7NO5 | CID 78632 . PubChem, National Institutes of Health. [Link]

  • 3: Esterification (Experiment) . Chemistry LibreTexts. [Link]

  • ETHYL 2-AMINO-5-METHOXYBENZOATE — Chemical Substance Information . NextSDS. [Link]

  • CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
  • Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate . ResearchGate. [Link]

  • 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 . PubChem, National Institutes of Health. [Link]

  • Chemical Properties of Ethyl-3-methoxybenzoate (CAS 10259-22-0) . Cheméo. [Link]

  • Ethyl 2-methoxybenzoate | SIELC Technologies . SIELC Technologies. [Link]

  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins . US Pharmacopeia (USP). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 2-amino-3-methoxybenzoate Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of Ethyl 2-amino-3-methoxybenzoate (CAS: 179115-17-4). This compound is a critical intermediate in drug discovery, frequently utilized in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of Ethyl 2-amino-3-methoxybenzoate (CAS: 179115-17-4). This compound is a critical intermediate in drug discovery, frequently utilized in the synthesis of CDK1/cyclin B inhibitors (such as paullones)[1] and various bioactive quinazolinone derivatives[2].

This guide is designed for drug development professionals and synthetic chemists to troubleshoot low yields, understand the mechanistic pitfalls of anthranilic acid derivatives, and implement self-validating protocols.

Mechanistic Causality: The "Zwitterion Trap"

The synthesis of ethyl 2-amino-3-methoxybenzoate from 2-amino-3-methoxybenzoic acid presents unique steric and electronic challenges[3]. In neutral or mildly acidic media, anthranilic acid derivatives exist predominantly in a stable zwitterionic equilibrium[4].

The Causality of Low Yields:

  • Electronic Deactivation: The protonated amine ( −NH3+​ ) strongly withdraws electron density via induction, while the deprotonated carboxylate ( −COO− ) is completely unreactive toward nucleophilic attack by ethanol.

  • Steric Hindrance: The ortho-amino and meta-methoxy groups create a sterically congested environment around the carbonyl carbon, increasing the activation energy required for the tetrahedral intermediate to form.

The Solution: Standard Fischer esterification (using catalytic H2​SO4​ ) often stalls at <50% conversion due to this zwitterionic trap and water generation. To break this equilibrium, extreme pH shifts are required. You must either hyper-protonate the system using anhydrous HCl gas to force the formation of a highly reactive protonated carbonyl[1], or utilize Thionyl Chloride ( SOCl2​ ) to generate anhydrous HCl in situ while simultaneously consuming water.

Quantitative Yield Optimization Data

The following table summarizes the comparative performance of various esterification methodologies based on empirical optimization.

Esterification MethodReagents & CatalystTempTimeAvg. YieldPrimary Limitation / Observation
Standard Fischer EtOH, cat. H2​SO4​ 78°C24h35-45%Zwitterion trapping; reversible water accumulation.
Anhydrous HCl Gas EtOH, dry HCl(g)​ 78°C12h85-92%Requires handling hazardous compressed corrosive gas[1].
Thionyl Chloride EtOH, SOCl2​ 0°C 78°C6h90-95% Generation of SO2​ and HCl byproducts (requires scrubber).
Base-Catalyzed EtI, Cs2​CO3​ , DMF60°C8h65-75%Competitive N-alkylation (N-ethylation impurity).

Validated Experimental Protocols

Protocol A: In Situ Anhydrous HCl Generation via SOCl2​ (Recommended)

This method circumvents the need for hazardous HCl gas cylinders by generating anhydrous HCl directly in the reaction matrix.

Self-Validating Steps:

  • Preparation: Suspend 2-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous ethanol (10 volumes) in a round-bottom flask under an N2​ atmosphere.

    • Validation: The starting material will not fully dissolve, leaving a milky suspension.

  • Activation: Cool the flask to 0°C using an ice bath. Add Thionyl Chloride ( SOCl2​ , 2.5 eq) dropwise over 30 minutes.

    • Causality: Adding SOCl2​ to ethanol generates diethyl sulfite and anhydrous HCl . This avoids forming a sulfinylamine on the ortho-amino group, which would occur if reacted neat.

    • Validation: Vigorous gas evolution ( SO2​ and HCl ) will occur. The suspension will transition into a clear, pale-yellow solution as the zwitterion is broken and the esterification begins.

  • Propagation: Remove the ice bath and heat the reaction to reflux (78°C) for 6 hours.

    • Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active baseline spot (starting material) completely disappears, replaced by a high- Rf​ spot (product).

  • Quenching & Workup: Concentrate the mixture in vacuo to remove excess ethanol. Dilute the residue with EtOAc and wash slowly with saturated aqueous NaHCO3​ .

    • Validation: CO2​ bubbling will occur. The cessation of bubbling confirms the complete neutralization of residual acid. Dry the organic layer over Na2​SO4​ and concentrate to yield the pure ethyl ester.

Protocol B: Classic Anhydrous HCl Gas Method

This is the traditional literature method utilized in the synthesis of paullone derivatives[1].

Self-Validating Steps:

  • Dissolve 2-amino-3-methoxybenzoic acid in dry ethanol.

  • Bubble anhydrous HCl gas through the solution for 30 minutes at 0°C until saturation is reached.

    • Validation: The solution will increase in volume and exhibit a noticeable fuming effect when the bubbler is removed.

  • Reflux the mixture for 12 hours. Monitor via TLC until conversion is complete, then neutralize with cold aqueous ammonia during the workup phase.

Troubleshooting & FAQs

Q: Why is my standard Fischer esterification yield plateauing at 40% even after 48 hours? A: This is a classic symptom of the zwitterion trap and water equilibrium. Because the ortho-amino group acts as an internal base, it buffers the catalytic H2​SO4​ , preventing the carbonyl from becoming sufficiently electrophilic. Switch to Protocol A ( SOCl2​ ) to consume the generated water and provide a hyper-acidic environment.

Q: I attempted a base-catalyzed esterification (Ethyl Iodide / K2​CO3​ ), but LC-MS shows a significant +28 m/z impurity. What is this? A: You are observing N-ethylation. In basic conditions, the ortho-amino group becomes a competitive nucleophile against the ethyl halide, leading to N-ethyl or N,N-diethyl byproducts. If you must use basic conditions (e.g., due to other acid-sensitive moieties), strictly limit the ethyl iodide to 1.05 equivalents and lower the temperature to 40°C to favor O-alkylation thermodynamically.

Q: How do I efficiently remove unreacted 2-amino-3-methoxybenzoic acid during workup without column chromatography? A: Ensure your workup includes a mildly basic aqueous wash (e.g., saturated NaHCO3​ or 0.5 M NaOH ). The unreacted carboxylic acid will deprotonate and partition completely into the aqueous layer as a sodium salt, while your target ethyl ester will remain in the organic layer (EtOAc or DCM).

Q: My reaction mixture turns dark brown during reflux. Is the product degrading? A: Electron-rich aminobenzoic acids are highly susceptible to air oxidation at elevated temperatures, forming complex polymeric azo/quinone species[4]. Ensure your solvent is thoroughly degassed and the reaction is kept under a strict inert atmosphere (Nitrogen or Argon) throughout the reflux period.

Pathway Visualization

Workflow SM 2-Amino-3-methoxybenzoic Acid Zwit Zwitterion (Unreactive) SM->Zwit Neutral pH PathA SOCl2 / EtOH (Acid Chloride Pathway) SM->PathA Optimal PathB EtI / Cs2CO3 (Base Pathway) SM->PathB Alternative Inter Acylium Intermediate PathA->Inter -SO2, -HCl Prod Ethyl 2-amino-3-methoxybenzoate (Target) PathB->Prod Moderate Yield Side N-Ethyl Byproduct (Impurity) PathB->Side Excess Alkylating Agent Inter->Prod Fast Conversion

Fig 1. Reaction pathways and zwitterion troubleshooting for esterification.

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Ethyl 2-amino-3-methoxybenzoate Esterification

Welcome to the technical support center for the synthesis of Ethyl 2-amino-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 2-amino-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common impurities encountered during its synthesis via Fischer esterification. Our goal is to equip you with the expertise to diagnose and resolve these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ethyl 2-amino-3-methoxybenzoate?

A1: The most prevalent and well-documented method is the Fischer esterification. This reaction involves heating 2-amino-3-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[1][2] The reaction is reversible, so specific strategies are often employed to drive the equilibrium towards the formation of the desired ester.[3]

Q2: Why is a large excess of acid catalyst often required for this specific esterification?

A2: The amino group on the 2-amino-3-methoxybenzoic acid is basic and will neutralize a portion of the acid catalyst.[2] Therefore, a stoichiometric excess of the acid is necessary to both protonate the amino group and to have sufficient catalytic activity to promote the esterification reaction.

Q3: My reaction mixture turns dark brown or black upon heating. What is the likely cause?

A3: Darkening of the reaction mixture, especially at elevated temperatures, often indicates decomposition or side reactions. This can include oxidation of the amino group or other degradation pathways.[4] It is crucial to maintain careful temperature control and consider conducting the reaction under an inert atmosphere.

Q4: I have a low yield of my desired ester. What are the primary reasons for this?

A4: Low yields in Fischer esterification can stem from several factors. The reversible nature of the reaction means that the presence of water will shift the equilibrium back towards the starting materials.[3] Insufficient catalyst, inadequate reaction time, or temperatures that are too low can also lead to incomplete conversion.

Q5: How can I effectively remove the unreacted 2-amino-3-methoxybenzoic acid from my final product?

A5: Unreacted 2-amino-3-methoxybenzoic acid can be removed by washing the organic extract of the product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common impurities encountered during the synthesis of Ethyl 2-amino-3-methoxybenzoate.

Issue 1: Incomplete Reaction - Presence of Unreacted Starting Material

Observation: TLC or HPLC analysis of the crude product shows a significant amount of 2-amino-3-methoxybenzoic acid.

Potential Causes:
  • Insufficient Catalyst: The basic amino group neutralizes the acid catalyst, rendering it ineffective if not used in sufficient excess.

  • Presence of Water: Water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, preventing complete conversion.[3]

  • Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium or the activation energy barrier was not sufficiently overcome.

Identification:
  • TLC Analysis: The starting material will have a lower Rf value than the ester product on a silica gel plate. A common eluent system is a mixture of ethyl acetate and hexanes.

  • HPLC Analysis: A reversed-phase HPLC method will show the more polar starting material eluting earlier than the less polar ester product.[6]

  • ¹H NMR Spectroscopy: The presence of a broad singlet corresponding to the carboxylic acid proton in the starting material (typically >10 ppm) will be absent in the pure ester. The aromatic protons of the starting material will also have slightly different chemical shifts compared to the product.

Solutions:
  • Increase Catalyst Concentration: Use at least 2-3 equivalents of the acid catalyst (e.g., H₂SO₄) relative to the 2-amino-3-methoxybenzoic acid.

  • Remove Water:

    • Use a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed.

    • Alternatively, add a dehydrating agent, such as molecular sieves, to the reaction mixture.

  • Optimize Reaction Conditions:

    • Increase the reaction time and monitor the progress by TLC or HPLC until the starting material is consumed.

    • Gradually increase the reflux temperature, but be cautious of potential decomposition (see Issue 3).

Issue 2: Presence of Decarboxylation Impurity (2-Methoxyaniline)

Observation: A non-polar impurity is detected by GC-MS or HPLC, and the ¹H NMR spectrum shows signals corresponding to 2-methoxyaniline.

Potential Causes:
  • High Reaction Temperatures: Aromatic carboxylic acids, particularly those with electron-donating groups, can undergo decarboxylation at elevated temperatures in the presence of a strong acid.[5][7]

Identification:
  • GC-MS Analysis: The decarboxylated product, 2-methoxyaniline, will have a lower molecular weight and a different fragmentation pattern compared to the desired ester.

  • ¹H NMR Spectroscopy: Look for a new set of aromatic signals and the absence of the ethyl ester protons. The integration of the aromatic protons will correspond to a greater number of protons relative to the methoxy group than in the desired product.

Solutions:
  • Lower Reaction Temperature: Conduct the reaction at the minimum temperature required for a reasonable reaction rate.

  • Use a Milder Catalyst: Consider using a less harsh acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which may reduce the extent of decarboxylation.

Issue 3: Discoloration of Product - Presence of Oxidation Impurities

Observation: The final product is a dark oil or a discolored solid (yellow, brown, or black).

Potential Causes:
  • Oxidation of the Amino Group: The electron-rich aromatic amine is susceptible to oxidation, especially at high temperatures and in the presence of air (oxygen).[8] This can lead to the formation of colored, polymeric byproducts.

Identification:
  • Visual Inspection: The product will be visibly colored instead of the expected off-white or pale yellow solid.

  • UV-Vis Spectroscopy: Oxidized impurities often have extended conjugation and may absorb at longer wavelengths, contributing to the color.

  • HPLC Analysis: Multiple, often broad and late-eluting peaks may be observed, corresponding to a mixture of polymeric byproducts.

Solutions:
  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Lower Reaction Temperature: As with decarboxylation, lower temperatures can reduce the rate of oxidation.

  • Purification by Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can effectively purify the product.[9]

Issue 4: Presence of Hydrolysis Product (2-amino-3-methoxybenzoic acid) after Workup

Observation: The starting material is observed in the final product even after an initial basic wash.

Potential Causes:
  • Ester Hydrolysis During Workup: The ester product can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions, especially with prolonged exposure or at elevated temperatures during the workup.[5]

Identification:
  • TLC/HPLC Analysis: The presence of the starting material will be confirmed as described in Issue 1.

  • pH of Aqueous Layers: If the aqueous layers during workup are strongly acidic or basic for extended periods, hydrolysis is more likely.

Solutions:
  • Temperature Control During Workup: Perform all aqueous washes with cold solutions (e.g., ice-cold saturated NaHCO₃ and brine) to minimize the rate of hydrolysis.[5]

  • Minimize Contact Time: Promptly separate the organic and aqueous layers after extraction and washing.

  • Use of Mild Base: Use a mild base like sodium bicarbonate for neutralization rather than strong bases like sodium hydroxide.

Experimental Protocols

Protocol 1: General Fischer Esterification of 2-amino-3-methoxybenzoic acid
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-3-methoxybenzoic acid (1.0 eq).

  • Add absolute ethanol (5-10 fold excess by volume).

  • Slowly and with cooling, add concentrated sulfuric acid (2.0 eq).

  • Heat the mixture to a gentle reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and then pour it over crushed ice.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance (e.g., ~254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Data Presentation

Table 1: Typical Reaction Conditions for Fischer Esterification

ParameterRecommended ConditionRationale
Solvent Absolute EthanolReactant and solvent
Catalyst Concentrated H₂SO₄Strong acid catalyst
Catalyst Loading 2.0 - 3.0 equivalentsTo neutralize the amino group and catalyze the reaction
Temperature Reflux (approx. 78 °C)To achieve a reasonable reaction rate
Reaction Time 4 - 12 hoursMonitor by TLC/HPLC for completion
Atmosphere Inert (N₂ or Ar)To prevent oxidation

Table 2: Typical Retention Times of Analyte and Key Impurities in RP-HPLC

CompoundExpected Retention TimeNotes
2-amino-3-methoxybenzoic acidEarly elutingMore polar starting material
Ethyl 2-amino-3-methoxybenzoate Mid-eluting Product
2-MethoxyanilineLate elutingLess polar decarboxylation product
Oxidation byproductsVarious, often broad peaksMixture of polarities

Visualizations

FischerEsterification cluster_reactants Reactants cluster_products Products 2-amino-3-methoxybenzoic_acid 2-amino-3-methoxybenzoic acid Ethyl_2-amino-3-methoxybenzoate Ethyl 2-amino-3-methoxybenzoate 2-amino-3-methoxybenzoic_acid->Ethyl_2-amino-3-methoxybenzoate H₂SO₄ (cat.) Reflux Ethanol Ethanol Ethanol->Ethyl_2-amino-3-methoxybenzoate Water Water

Caption: Fischer Esterification of 2-amino-3-methoxybenzoic acid.

ImpurityFormation cluster_side_reactions Side Reactions cluster_impurities Impurities Starting_Material 2-amino-3-methoxybenzoic acid Decarboxylation Decarboxylation (High Temp, Acid) Starting_Material->Decarboxylation Oxidation Oxidation (High Temp, Air) Starting_Material->Oxidation 2-Methoxyaniline 2-Methoxyaniline Decarboxylation->2-Methoxyaniline Polymeric_Byproducts Colored Polymeric Byproducts Oxidation->Polymeric_Byproducts

Caption: Common side reactions and resulting impurities.

TroubleshootingWorkflow Start Crude Product Analysis (TLC, HPLC, NMR) Impurity_Detected Impurity Detected? Start->Impurity_Detected Unreacted_SM Unreacted Starting Material? Impurity_Detected->Unreacted_SM Yes End Pure Product Impurity_Detected->End No Discoloration Discoloration? Unreacted_SM->Discoloration No Optimize_Reaction Optimize Reaction: - Increase Catalyst - Remove Water - Adjust Time/Temp Unreacted_SM->Optimize_Reaction Yes Other_Impurity Other Impurity (e.g., Decarboxylation)? Discoloration->Other_Impurity No Inert_Atmosphere Use Inert Atmosphere & Lower Temperature Discoloration->Inert_Atmosphere Yes Control_Temp Control Temperature Carefully Other_Impurity->Control_Temp Yes Optimize_Workup Optimize Workup: - Cold Washes - Mild Base Other_Impurity->Optimize_Workup No Optimize_Reaction->End Inert_Atmosphere->End Control_Temp->End Optimize_Workup->End

Caption: General troubleshooting workflow for impurity analysis.

References

Sources

Troubleshooting

Preventing unwanted side reactions during Ethyl 2-amino-3-methoxybenzoate acylation

Technical Support Center: Reaction Optimization Knowledge Base Article ID: KB-7734 Target Substrate: Ethyl 2-amino-3-methoxybenzoate Process: N-Acylation Troubleshooting & Optimization Mechanistic Overview & Troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Reaction Optimization Knowledge Base Article ID: KB-7734 Target Substrate: Ethyl 2-amino-3-methoxybenzoate Process: N-Acylation Troubleshooting & Optimization

Mechanistic Overview & Troubleshooting Logic

Ethyl 2-amino-3-methoxybenzoate presents a unique synthetic challenge during N-acylation. The primary amine at the C2 position is sterically compressed by di-ortho substitution (the bulky C1 ethyl ester and the C3 methoxy group). Furthermore, the electron-withdrawing nature of the ortho-ester reduces the nucleophilicity of the amine.

TroubleshootingWorkflow Start Acylation of Ethyl 2-amino-3-methoxybenzoate LowConv Issue: Low Conversion (Steric Hindrance) Start->LowConv DiAcyl Issue: Di-acylation (Over-reaction) Start->DiAcyl Hydrolysis Issue: Ester Hydrolysis (Nucleophilic Attack) Start->Hydrolysis Cyclization Issue: Cyclodehydration (Ring Formation) Start->Cyclization SolLowConv Use Acyl Chloride + cat. DMAP in DCM LowConv->SolLowConv SolDiAcyl Use weak base (DIPEA) Strict 1.05 eq AcCl DiAcyl->SolDiAcyl SolHydrolysis Anhydrous DCM/THF; Quench with sat. NH4Cl Hydrolysis->SolHydrolysis SolCyclization Maintain T < 25°C; Avoid prolonged heating Cyclization->SolCyclization

Fig 1. Logical troubleshooting workflow for ethyl 2-amino-3-methoxybenzoate acylation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant amounts of di-acylated product, and how can I prevent it? Causality: The initial mono-acylation is slow due to steric hindrance. However, once the mono-amide is formed, the presence of strong bases (like excess triethylamine or unoptimized DMAP) can deprotonate the amide nitrogen. The resulting amidate anion is highly nucleophilic and rapidly attacks a second equivalent of the acylating agent, leading to an imide (di-acylated) byproduct. Solution: Control the stoichiometry of your acyl chloride strictly to 1.05 equivalents. Swap triethylamine for a bulkier, less nucleophilic base such as N,N-diisopropylethylamine (DIPEA). If a catalyst is needed to overcome the initial steric hindrance, use strictly catalytic amounts of 4-dimethylaminopyridine (DMAP) (0.05 eq) in dichloromethane (DCM), a standard protocol for anthranilate derivatives[1].

Q2: I am detecting a cyclic byproduct with a mass corresponding to the loss of ethanol (M - 46). What is causing this? Causality: You are observing cyclodehydration.2[2]. Upon heating or in the presence of strong dehydrating agents, the newly formed amide can attack the adjacent ethyl ester carbonyl. This intramolecular nucleophilic acyl substitution ejects ethanol, forming a 3[3]. Solution: Maintain strict temperature control (≤ 25°C) during both the reaction and the subsequent solvent evaporation steps. Avoid prolonged heating.

Q3: How do I prevent ester hydrolysis and transesterification during scale-up? Causality: The C1 ethyl ester is highly susceptible to nucleophilic attack. Using alcoholic solvents (e.g., methanol) with a base causes transesterification. Furthermore, quenching the reaction with strong aqueous bases (e.g., 1M NaOH) to neutralize acid byproducts will rapidly hydrolyze the ester to4[4]. Solution: Execute the reaction in strictly anhydrous aprotic solvents (DCM or THF). For the workup, use a mild, buffered quench such as saturated aqueous ammonium chloride (NH₄Cl) to neutralize the reaction without hydrolyzing the ester.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and product distribution, demonstrating the necessity of the optimized parameters.

Base (eq)CatalystSolventTemp (°C)Acyl ChlorideMono-acylated (%)Di-acylated (%)Cyclized (%)Hydrolyzed (%)
TEA (2.0)NoneDCM201.5 eq65%25%<1%<1%
Pyridine (1.5)NoneToluene801.1 eq40%5%45%<1%
NaOH (aq)NoneMeOH201.1 eq10%<1%<1%80%
DIPEA (1.5) DMAP (0.05) DCM 0 to 20 1.05 eq >92% <2% <1% <1%

Note: Yields are based on isolated LCMS peak area integration. The optimized condition (bottom row) maximizes the mono-acylated product while suppressing all three major side reactions.

Self-Validating Experimental Protocol: Optimized N-Acylation

This protocol is designed as a self-validating system; if the in-process controls (IPCs) fail at any step, do not proceed until the deviation is corrected.

Materials:

  • Ethyl 2-amino-3-methoxybenzoate (1.0 eq, limiting reagent)

  • Acyl chloride (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq)

  • Anhydrous Dichloromethane (DCM) (10 mL/g of substrate)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under a continuous stream of argon or nitrogen.

    • Validation: The flask must be completely cool to the touch and under positive inert gas pressure before proceeding.

  • Substrate Dissolution: Dissolve Ethyl 2-amino-3-methoxybenzoate (1.0 eq) in anhydrous DCM. Add DIPEA (1.5 eq) and DMAP (0.05 eq). Stir for 5 minutes.

    • Validation: The solution should be clear and homogeneous.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C for 10 minutes.

  • Electrophile Addition: Dissolve the acyl chloride (1.05 eq) in a small volume of anhydrous DCM (2 mL/g). Add this solution dropwise to the reaction mixture over 15 minutes via a syringe pump.

    • Causality: Dropwise addition prevents localized heating and concentration spikes that lead to di-acylation.

  • Reaction Monitoring (IPC): Remove the ice bath and allow the reaction to warm to room temperature (20°C). Stir for 2 hours.

    • Validation: Perform TLC (Hexanes:EtOAc 7:3). The starting material (Rf ~0.4) should be consumed, replaced by a single major spot (Rf ~0.6). Confirm via LCMS; the target mass [M+H]⁺ should be dominant, with di-acylated mass[M+Acyl-H]⁺ < 2%.

  • Mild Quench: Cool the reaction back to 0°C. Slowly add an equal volume of saturated aqueous NH₄Cl.

    • Causality: This neutralizes the DIPEA hydrobromide/hydrochloride salts and quenches unreacted acyl chloride without causing ester hydrolysis.

    • Validation: Vigorous stirring should yield two distinct, clear layers without emulsion.

  • Extraction and Washing: Separate the organic (DCM) layer. Extract the aqueous layer once with fresh DCM. Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

    • Critical Validation: Ensure the rotary evaporator water bath does not exceed 25°C to prevent cyclodehydration of the concentrated product.

References

  • Schultz, C. W., et al. "Paullones, a Series of Cyclin-Dependent Kinase Inhibitors: Synthesis, Evaluation of CDK1/Cyclin B Inhibition, and in Vitro Antitumor Activity." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Slobodianiuk, O., et al. "SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID." Ukrainian Chemistry Journal. Available at:[Link]

  • Wang, H., et al. "Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates." PMC. Available at:[Link]

  • Zhou, H., et al. "Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Gaseous HCl Concentration for the Esterification of 2-Amino-3-Methoxybenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the esterification of 2-amino-3-methoxybenzoic acid using gaseous hydrogen chlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the esterification of 2-amino-3-methoxybenzoic acid using gaseous hydrogen chloride (HCl) in an alcohol solvent, a classic example of the Fischer-Speier esterification. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting strategies to empower you to optimize your reaction conditions, maximize yields, and ensure the integrity of your final product.

Introduction to the Reaction: The Fischer-Speier Esterification of a Substituted Anthranilic Acid

The conversion of a carboxylic acid and an alcohol into an ester and water is a fundamental and reversible reaction in organic synthesis.[1][2] When applied to 2-amino-3-methoxybenzoic acid, the reaction is catalyzed by a strong acid, typically gaseous HCl dissolved in an alcohol like methanol or ethanol. The acid catalyst plays a crucial dual role: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2] Additionally, as 2-amino-3-methoxybenzoic acid possesses a basic amino group, a sufficient amount of acid is required to protonate this group, preventing it from interfering with the reaction.

The equilibrium nature of the Fischer-Speier esterification means that specific strategies must be employed to drive the reaction towards the desired ester product.[2] This is typically achieved by applying Le Châtelier's Principle, either by using a large excess of the alcohol, which also conveniently serves as the solvent, or by removing the water that is formed as a byproduct.[2]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the esterification of 2-amino-3-methoxybenzoic acid with gaseous HCl.

FAQ 1: Why is my reaction yield consistently low?

Low yields in Fischer esterification are often due to the reaction reaching equilibrium prematurely.[2] To drive the reaction to completion, consider the following:

  • Excess Alcohol: Ensure you are using a significant excess of the alcohol (e.g., using it as the solvent). This shifts the equilibrium towards the product side.

  • Water Removal: The presence of water can reverse the reaction. Ensure your alcohol and glassware are anhydrous. While a Dean-Stark apparatus is a common method for water removal, for gaseous HCl-catalyzed reactions, ensuring anhydrous starting materials is the primary approach.

  • Insufficient Catalyst: The basic amino group on your starting material will neutralize some of the HCl catalyst. Ensure a sufficient excess of gaseous HCl is bubbled through the alcohol to both protonate the amine and catalyze the esterification.

Troubleshooting: Low or Stalled Reaction
Symptom Possible Cause Recommended Action
Reaction stalls after initial progress (monitored by TLC/LC-MS) Equilibrium has been reached.Use a larger excess of the alcohol. Ensure all reagents and glassware are scrupulously dry.
No or very little product formation from the start Insufficient acid catalyst.Re-saturate the reaction mixture with anhydrous gaseous HCl.
Inactive starting material.Verify the purity of the 2-amino-3-methoxybenzoic acid.
FAQ 2: What is the optimal concentration of gaseous HCl?

While there is no single "optimal" concentration that fits all scales and conditions, the goal is to have enough HCl to act as a catalyst and to protonate the amino group of the substrate. A common practice is to saturate the alcohol solvent with anhydrous HCl gas at a low temperature (0-10°C).

  • Too Little HCl: An insufficient amount of HCl will result in a slow or incomplete reaction due to both a lack of catalytic activity and the unprotonated amino group interfering with the reaction.

  • Excessive HCl: While a generous excess is generally recommended, extremely high concentrations are often unnecessary and can lead to increased risk of side reactions, especially at elevated temperatures.

Troubleshooting: Catalyst Concentration Issues
Symptom Possible Cause Recommended Action
Slow reaction rate Insufficient HCl concentration.Carefully introduce more anhydrous HCl gas into the reaction mixture while monitoring the temperature.
Formation of dark-colored byproducts Potential degradation due to excessive acid concentration and/or high temperature.Reduce the reaction temperature. In subsequent runs, use a less concentrated HCl solution or a shorter reaction time.
FAQ 3: I'm observing unexpected byproducts. What could they be?

Side reactions can occur, particularly if the reaction is heated for prolonged periods or at excessively high temperatures. For 2-amino-3-methoxybenzoic acid, potential side reactions could involve the aromatic ring or the functional groups.

  • Hydrolysis: If water is present, the ester product can be hydrolyzed back to the starting carboxylic acid.

  • Self-Condensation: While less common under these conditions, intermolecular reactions between molecules of the starting material are a possibility, leading to amide formation.

  • Ring Reactions: Although the benzene ring is somewhat deactivated by the protonated amino group and the carboxylic acid, at high temperatures, reactions such as chlorination of the aromatic ring by HCl are a remote possibility, though unlikely under typical esterification conditions.

Troubleshooting: Impurities and Side Reactions
Symptom Possible Cause Recommended Action
Presence of starting material in the final product Incomplete reaction.Increase reaction time, use a larger excess of alcohol, or ensure sufficient HCl catalyst.
Unidentified spots on TLC/LC-MS Formation of byproducts.Lower the reaction temperature. Reduce the reaction time. Ensure a strictly anhydrous environment.
Product degradation during workup Instability of the ester under certain pH conditions.Perform the workup at a lower temperature. Avoid strongly basic conditions if the ester is base-sensitive.

Detailed Experimental Protocols

Protocol 1: Preparation of Anhydrous HCl in Alcohol

Safety Note: This procedure should be performed in a well-ventilated fume hood. Gaseous HCl is corrosive and toxic.

  • Setup: Assemble a gas generation apparatus consisting of a dropping funnel containing concentrated sulfuric acid and a flask containing sodium chloride. The outlet of the flask should be connected to a drying tube filled with calcium chloride, which is then connected to a gas dispersion tube (sparger).

  • Gas Generation: Slowly add concentrated sulfuric acid from the dropping funnel onto the sodium chloride. The rate of addition will control the rate of HCl gas evolution.

  • Drying: Pass the generated HCl gas through the calcium chloride drying tube to remove any moisture.

  • Dissolution: Submerge the gas dispersion tube into the desired alcohol (e.g., methanol or ethanol), which is cooled in an ice bath. Bubble the dry HCl gas through the alcohol until the desired concentration is reached or the solution is saturated.

Protocol 2: Esterification of 2-Amino-3-methoxybenzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, dissolve 2-amino-3-methoxybenzoic acid in a 10-20 fold molar excess of the anhydrous alcohol containing dissolved HCl gas.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 40-60°C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the excess HCl. This should be done carefully as it will effervesce.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic extracts with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizing the Process

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification.

Fischer_Esterification Start Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ (from HCl) Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation End Ester + Water Deprotonation->End Regenerates H+

Caption: Mechanism of Fischer-Speier Esterification.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the esterification process.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Equilibrium Is the reaction at equilibrium? Start->Check_Equilibrium Check_Catalyst Is there sufficient catalyst? Check_Equilibrium->Check_Catalyst No Action_Equilibrium Increase excess of alcohol. Ensure anhydrous conditions. Check_Equilibrium->Action_Equilibrium Yes Check_Purity Are starting materials pure and anhydrous? Check_Catalyst->Check_Purity Yes Action_Catalyst Add more anhydrous HCl. Check_Catalyst->Action_Catalyst No Action_Purity Purify starting materials. Dry solvent and glassware. Check_Purity->Action_Purity No Side_Products Are there significant side products? Check_Purity->Side_Products Yes Success Successful Optimization Action_Equilibrium->Success Action_Catalyst->Success Action_Purity->Success Action_Temp Lower reaction temperature. Reduce reaction time. Side_Products->Action_Temp Yes Side_Products->Success No Action_Temp->Success

Caption: Troubleshooting workflow for esterification.

References

  • Fischer Esterification. (2022). ChemTalk. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Preparation of Methyl Benzoate. (n.d.). Web.mnstate.edu. [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). MDPI. [Link]

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. (2020). ACS Publications. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of Ethyl 2-amino-3-methoxybenzoate

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 2-amino-3-me...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 2-amino-3-methoxybenzoate, a crucial building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity must be rigorously controlled and monitored, necessitating a robust, reliable, and validated analytical method. High-Performance Liquid Chromatography (HPLC) is widely recognized as the gold standard for this purpose due to its precision and versatility in separating complex mixtures.

This guide provides an in-depth, experience-driven approach to the validation of an HPLC method for the purity analysis of Ethyl 2-amino-3-methoxybenzoate. We will move beyond a simple recitation of protocol steps to explain the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy analytical system. This guide is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of not just how to validate an HPLC method, but why each step is critical.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose. This is a mandate from regulatory bodies worldwide, including the FDA and EMA, and is comprehensively detailed in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).

The Analytical Challenge: Baseline Method and a High-Performance Alternative

To provide a practical comparison, this guide will evaluate two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of Ethyl 2-amino-3-methoxybenzoate.

  • Method A: The Robust Isocratic HPLC-UV Method. This represents a widely accessible and cost-effective approach, suitable for routine quality control.

  • Method B: The High-Sensitivity Gradient UHPLC-MS Method. This method leverages the power of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity, which is particularly valuable for trace impurity identification and in-depth investigations.

The selection between these methods often depends on the specific requirements of the analysis, such as the need for high throughput, the complexity of the sample matrix, and the desired level of sensitivity.

Method Validation Workflow: A Systematic Approach

The validation of an analytical method is a structured process. The following diagram illustrates the logical flow of the validation parameters that will be discussed.

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Method Development Opt Method Optimization Dev->Opt Refinement Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Establishes Measurement Range Accuracy Accuracy Linearity->Accuracy Verifies Trueness Across Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Determines Sensitivity Precision Precision Accuracy->Precision Demonstrates Consistency Robustness Robustness Precision->Robustness Tests Reliability Under Variations

Caption: A logical workflow for HPLC method validation.

Specificity and Forced Degradation Studies: The Foundation of a Stability-Indicating Method

A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or excipients. Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

To establish specificity, forced degradation studies are indispensable. These studies intentionally stress the drug substance under various conditions to generate potential degradation products. This ensures that any degradants formed during manufacturing or storage can be separated from the main peak of Ethyl 2-amino-3-methoxybenzoate.

Experimental Protocol: Forced Degradation
  • Acid Hydrolysis: Dissolve Ethyl 2-amino-3-methoxybenzoate in a suitable solvent and treat with 0.1 M HCl at 60°C for 24 hours. The ester functional group is susceptible to acid-catalyzed hydrolysis.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours. Esters can undergo saponification under basic conditions.

  • Oxidative Degradation: Expose the sample to 3% H₂O₂ at room temperature for 24 hours. The amino group is susceptible to oxidation.

  • Thermal Degradation: Store the solid sample at 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.

The goal is to achieve a target degradation of 5-20% of the active ingredient.

Comparative Analysis of Specificity
Stress ConditionMethod A (HPLC-UV)Method B (UHPLC-MS)
Acid Hydrolysis Baseline separation of the main peak from a major degradant peak.Complete separation with identification of the hydrolytic product (2-amino-3-methoxybenzoic acid) by mass.
Base Hydrolysis Good resolution between the parent compound and the degradant.High-resolution separation and confirmation of the degradant's identity.
Oxidation Separation of several minor degradant peaks from the main peak.Superior separation of all minor degradants with tentative structural elucidation based on mass fragmentation.
Thermal & Photolytic No significant degradation observed.No significant degradation observed.

Expert Insight: The UHPLC-MS method provides a significant advantage in specificity by not only separating the degradants but also providing mass information that is crucial for their identification. This is a critical aspect of impurity profiling as mandated by ICH Q3A/B guidelines.

Linearity and Range: Defining the Quantitative Boundaries

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol: Linearity
  • Prepare a stock solution of Ethyl 2-amino-3-methoxybenzoate reference standard.

  • Create a series of at least five concentrations ranging from 50% to 150% of the target analytical concentration.

  • Inject each concentration in triplicate.

  • Plot the peak area against the concentration and perform a linear regression analysis.

Comparative Data: Linearity and Range
ParameterMethod A (HPLC-UV)Method B (UHPLC-MS)ICH Q2(R2) Acceptance Criteria
Range 50 - 150 µg/mL0.5 - 75 µg/mLDependent on the intended application.
Correlation Coefficient (r²) > 0.999> 0.999≥ 0.999 is generally considered acceptable.
Y-intercept Close to zeroClose to zeroShould not be significantly different from zero.

Expert Insight: The wider linear range of Method A is suitable for routine purity assays where the concentration of the main component is high. Method B's lower range makes it ideal for quantifying trace impurities and for applications requiring high sensitivity.

Accuracy: The Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol: Accuracy
  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of Ethyl 2-amino-3-methoxybenzoate into a placebo.

  • Prepare a minimum of three replicate samples for each concentration level.

  • Analyze the samples and calculate the percent recovery.

Comparative Data: Accuracy
Concentration LevelMethod A (% Recovery)Method B (% Recovery)Acceptance Criteria
80% 99.2%100.5%Typically 98.0% - 102.0%.
100% 100.3%99.8%Typically 98.0% - 102.0%.
120% 101.1%100.2%Typically 98.0% - 102.0%.

Expert Insight: Both methods demonstrate excellent accuracy, indicating that they are capable of providing results that are very close to the true value.

Precision: Repeatability and Intermediate Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

  • Repeatability: The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.

Experimental Protocol: Precision
  • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

Comparative Data: Precision
ParameterMethod A (% RSD)Method B (% RSD)Acceptance Criteria
Repeatability ≤ 1.0%≤ 0.8%Typically ≤ 2.0%
Intermediate Precision ≤ 1.5%≤ 1.2%Typically ≤ 2.0%

Expert Insight: The lower RSD values for Method B are indicative of the higher performance and stability of UHPLC systems. However, both methods meet the typical acceptance criteria for precision.

Detection Limit (LOD) and Quantitation Limit (LOQ): Measuring the Smallest Amounts

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

Comparative Data: LOD and LOQ
ParameterMethod A (HPLC-UV)Method B (UHPLC-MS)
LOD 0.1 µg/mL0.01 µg/mL
LOQ 0.3 µg/mL0.03 µg/mL

Expert Insight: The significantly lower LOD and LOQ of Method B are a direct result of the high sensitivity of the mass spectrometer detector. This makes it far superior for the analysis of trace impurities.

Robustness: Withstanding Minor Variations

Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness

Introduce small, deliberate variations to the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

Comparative Analysis of Robustness

Both methods should demonstrate that the system suitability parameters (e.g., peak tailing, resolution, and retention time) remain within acceptable limits when these small changes are made.

System Suitability Testing: The Pre-Analysis Check

Before any sample analysis, a system suitability test must be performed to ensure that the chromatographic system is performing adequately.

System_Suitability_Check Start Inject Standard Solution Tailing Tailing Factor (e.g., < 1.5) Start->Tailing Resolution Resolution (e.g., > 2.0) Start->Resolution Precision_SST Precision of Replicate Injections (%RSD < 1.0%) Start->Precision_SST Pass System is Suitable Proceed with Analysis Tailing->Pass Pass Fail System is Not Suitable Troubleshoot Tailing->Fail Fail Resolution->Pass Pass Resolution->Fail Fail Precision_SST->Pass Pass Precision_SST->Fail Fail

Comparative

A Comparative Guide to the GC-MS Fragmentation Analysis of Ethyl 2-amino-3-methoxybenzoate

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the ana...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds. This guide provides an in-depth analysis of the electron ionization (EI) fragmentation pattern of Ethyl 2-amino-3-methoxybenzoate, a key building block in the synthesis of various pharmaceutical compounds. Furthermore, we will objectively compare the GC-MS methodology with alternative analytical techniques, providing supporting experimental data and protocols to aid in method selection and development.

The Crucial Role of Fragmentation in Structural Elucidation

In GC-MS, after chromatographic separation, molecules are ionized, most commonly by electron ionization (EI), which involves bombarding the molecule with high-energy electrons. This process not only creates a molecular ion (M⁺˙) but also imparts excess energy, leading to its fragmentation into smaller, characteristic ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. Understanding the fragmentation pathways is essential for deducing the original structure of the analyte.[1]

Predicted GC-MS Fragmentation Pattern of Ethyl 2-amino-3-methoxybenzoate

The fragmentation of aromatic esters is characterized by several key processes, including α-cleavage and rearrangements. The presence of the aromatic ring tends to produce a prominent molecular ion peak.[3]

Key Predicted Fragmentation Pathways:

  • Loss of the Ethoxy Radical (•OCH2CH3): This is a classic α-cleavage for esters, leading to the formation of a stable acylium ion. This is often a base peak or a very prominent peak in the spectrum of aromatic esters.[4]

    • M⁺˙ (m/z 195) → [M - 45]⁺ (m/z 150)

  • Loss of an Alkene (Ethene) via McLafferty-type Rearrangement: This rearrangement involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule. This results in a radical cation of the corresponding carboxylic acid.

    • M⁺˙ (m/z 195) → [M - 28]⁺˙ (m/z 167)

  • Loss of a Methyl Radical (•CH3) from the Methoxy Group: The methoxy substituent can undergo cleavage to lose a methyl radical, forming a stable ion.

    • M⁺˙ (m/z 195) → [M - 15]⁺ (m/z 180)

  • Subsequent Fragmentation of Primary Fragments: The initially formed fragment ions can undergo further fragmentation. For instance, the acylium ion at m/z 150 can lose carbon monoxide (CO).

    • [m/z 150]⁺ → [m/z 122]⁺ + CO

The following diagram illustrates the predicted major fragmentation pathways for Ethyl 2-amino-3-methoxybenzoate.

fragmentation M Ethyl 2-amino-3-methoxybenzoate (M⁺˙, m/z 195) frag1 [M - OCH₂CH₃]⁺ m/z 150 (Acylium Ion) M->frag1 - •OCH₂CH₃ frag2 [M - CH₂CH₂]⁺˙ m/z 167 (McLafferty Rearrangement) M->frag2 - C₂H₄ frag3 [M - CH₃]⁺ m/z 180 M->frag3 - •CH₃ frag4 [m/z 150 - CO]⁺ m/z 122 frag1->frag4 - CO

Caption: Predicted major fragmentation pathways of Ethyl 2-amino-3-methoxybenzoate in EI-MS.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, alternative methods may be more suitable depending on the analytical requirements. Here, we compare GC-MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterGC-MSHPLC-UVLC-MS/MS
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions.
Sample Volatility Requires volatile or derivatized analytes.Does not require volatile analytes.Does not require volatile analytes.
Derivatization Often necessary for polar compounds like aminobenzoates to improve volatility and peak shape.[5]Not required.Not required.
Sensitivity Good to excellent.Moderate.Excellent to outstanding.
Selectivity High, based on both retention time and mass spectrum.Moderate, relies on chromatographic separation and UV chromophore.Very high, based on retention time and specific MRM transitions.
Structural Information Provides detailed structural information from fragmentation patterns.Provides no structural information beyond UV spectrum.Provides structural information from MS/MS fragmentation.
Instrumentation Cost Moderate to high.Low to moderate.High.
Typical Application Broad applicability for volatile and semi-volatile compounds; impurity identification.Routine quality control, purity analysis.Bioanalysis, trace-level quantification, metabolite identification.

Experimental Protocols

GC-MS Analysis of Ethyl 2-amino-3-methoxybenzoate

1. Sample Preparation (with Derivatization):

Due to the presence of the primary amine group, derivatization is recommended to improve chromatographic performance and reduce peak tailing. Silylation is a common approach.[5]

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine.

  • Procedure:

    • Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

    • Add 100 µL of pyridine to dissolve the sample.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Instrument: Agilent 7890B GC with 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, splitless mode at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Weigh Sample dissolve Dissolve in Pyridine sample->dissolve derivatize Add BSTFA + TMCS dissolve->derivatize heat Heat at 70°C derivatize->heat inject Inject into GC-MS heat->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect data Data Analysis detect->data

Caption: Workflow for the GC-MS analysis of Ethyl 2-amino-3-methoxybenzoate.

HPLC-UV Analysis
  • Instrument: Agilent 1260 Infinity II HPLC with Diode Array Detector (or equivalent).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

LC-MS/MS Analysis
  • Instrument: Sciex Triple Quad 5500 with Shimadzu Nexera X2 UHPLC (or equivalent).

  • Column: Kinetex C18 (2.1 x 100 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by infusing a standard solution of the analyte to identify the precursor ion (e.g., [M+H]⁺ at m/z 196) and optimize collision energy for characteristic product ions.

Conclusion

The GC-MS analysis of Ethyl 2-amino-3-methoxybenzoate, particularly after derivatization, provides rich structural information through its characteristic fragmentation pattern. The predicted major fragments at m/z 150, 167, and 180 are key identifiers for this molecule. While GC-MS is a powerful tool for structural elucidation and impurity identification, for routine quantitative analysis, HPLC-UV offers a simpler, more cost-effective solution that avoids the need for derivatization. For applications requiring the highest sensitivity and selectivity, such as bioanalysis, LC-MS/MS is the method of choice. The selection of the most appropriate analytical technique will ultimately depend on the specific goals of the analysis, the sample matrix, and the available resources.

References

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 602320, Methyl 2-amino-3-methoxybenzoate. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Fragmentation (mass spectrometry). Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Clark, C. R., et al. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Journal of Mass Spectrometry.
  • University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. Retrieved from [Link]

  • ResearchGate. (2025).
  • Structure Determination of Organic Compounds - Pharmacy 180. (n.d.). Fragmentation Processes. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. Retrieved from [Link]

  • IntechOpen. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Retrieved from [Link]

  • Wiley Online Library. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benzazepine Synthesis: Benchmarking Ethyl 2-amino-3-methoxybenzoate Against Key Precursor Classes

For researchers, scientists, and professionals in drug development, the benzazepine scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic selection of a starting ma...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the benzazepine scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic selection of a starting material is a critical decision that dictates the efficiency, and overall success of the synthetic route. This guide provides an in-depth technical comparison of Ethyl 2-amino-3-methoxybenzoate and other key precursors for the synthesis of benzazepines. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Central Role of Precursors in Benzazepine Synthesis

The construction of the seven-membered azepine ring fused to a benzene ring presents unique synthetic challenges. The choice of precursor is paramount as it influences not only the reaction conditions and potential yields but also the substitution patterns achievable on the final benzazepine core. An ideal precursor should be readily available, offer straightforward functionalization, and undergo efficient cyclization to the desired benzazepine.

Ethyl 2-amino-3-methoxybenzoate, with its strategically placed amino, ester, and methoxy functionalities, represents a versatile starting point for the synthesis of various benzazepine derivatives. However, a comprehensive evaluation requires benchmarking its potential against other established classes of precursors.

Comparative Analysis of Benzazepine Precursors

This section provides a comparative overview of Ethyl 2-amino-3-methoxybenzoate and other common precursors for benzazepine synthesis. While direct head-to-head comparisons for the synthesis of a single target molecule are scarce in the literature, we can analyze representative examples to discern the advantages and disadvantages of each precursor class.

Precursor ClassGeneral StructureCommon Synthetic RoutesTypical YieldsKey AdvantagesPotential Disadvantages
2-Aminobenzoate Esters Intramolecular Cyclization, Pictet-Spengler ReactionModerate to HighReadily available, versatile for substitution.Requires activation of the amino or ester group for cyclization.
2-Substituted Anilines Oxidative Cyclization, Intramolecular Heck ReactionModerate to HighBroad substrate scope, diverse substitution patterns.May require transition metal catalysts, functional group tolerance can be a concern.[1]
Benzylamines Rhodium(III)-Catalyzed C-H FunctionalizationGood to HighHigh functional group tolerance, good chemoselectivity.Often requires specific and sometimes expensive catalysts.[2]
Ring-Expansion Precursors Dowd-Beckwith ReactionModerateAccess to complex benzazepine scaffolds.Can be multi-step and may lack regioselectivity.[3]
Causality Behind Precursor Selection

The choice of precursor is intrinsically linked to the desired final benzazepine structure.

  • For 1-benzazepin-2-ones: 2-Aminobenzoate esters like Ethyl 2-amino-3-methoxybenzoate are logical precursors, as the ester functionality can be readily transformed into the lactam carbonyl.

  • For highly substituted benzazepines: 2-Substituted anilines and benzylamines offer greater flexibility in introducing a variety of substituents onto the benzene ring and the azepine ring.[1][2]

  • For complex, bridged, or fused benzazepines: Ring-expansion strategies, while often more complex, provide access to unique and intricate molecular architectures.[3]

Synthetic Strategies and Experimental Protocols

Synthesis of a 1-Benzazepine-2,5-dione Derivative from an N-Substituted 2-Aminobenzoate

This protocol outlines a general approach for the synthesis of a benzazepine derivative starting from an N-substituted 2-aminobenzoate, a close analog of the topic compound.

Reaction Scheme:

Benzazepine Synthesis from2-Aminobenzoate Precursor N-Substituted 2-Aminobenzoate Intermediate Amide Intermediate Precursor->Intermediate Amide Coupling (e.g., with an amino acid derivative) Product 1-Benzazepine-2,5-dione Intermediate->Product Intramolecular Cyclization (e.g., Friedel-Crafts or Dieckmann condensation)

Caption: General workflow for benzazepine synthesis from a 2-aminobenzoate precursor.

Step-by-Step Protocol:

  • N-Alkylation/Acylation: The amino group of the 2-aminobenzoate is first functionalized. For instance, an N-alkylation can be performed using an appropriate alkyl halide in the presence of a base.[4] Alternatively, an acylation with a suitable acyl chloride can be carried out.

  • Saponification: The ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide.

  • Activation of the Carboxylic Acid: The carboxylic acid is activated, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride.

  • Intramolecular Friedel-Crafts Acylation: The activated acid chloride undergoes an intramolecular Friedel-Crafts acylation to form the seven-membered ring. A Lewis acid catalyst such as aluminum chloride is typically employed.[5][6]

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted and purified by a suitable method like column chromatography or recrystallization.

Self-Validation: The structure of the final benzazepine product and all intermediates should be rigorously confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be assessed by techniques like HPLC.

Synthesis of a Dibenzazepine from a 2-Substituted Aniline

This protocol illustrates the synthesis of a dibenzazepine via an iodine(III)-mediated oxidative cyclization of a 2-substituted aniline.

Reaction Scheme:

Dibenzazepine Synthesis from2-Substituted Aniline Precursor 2-Substituted Aniline Intermediate Nitrenium Ion Intermediate Precursor->Intermediate Oxidation (e.g., PhI(OTFA)2) Product Dibenzazepine Intermediate->Product Intramolecular Electrophilic Aromatic Substitution

Caption: Oxidative cyclization pathway to dibenzazepines.

Step-by-Step Protocol:

  • Precursor Synthesis: A suitable 2-substituted aniline is synthesized or obtained commercially. For example, a Heck cross-coupling reaction between 2-bromoaniline and styrene, followed by hydrogenation and N-protection, can yield the necessary precursor.[1]

  • Oxidative Cyclization: The 2-substituted aniline is dissolved in a suitable solvent, and an oxidant such as (bis(trifluoroacetoxy)iodo)benzene (PIFA) is added. The reaction is typically stirred at room temperature.[1][7]

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques.

Trustworthiness: The success of this reaction is highly dependent on the electronic nature of the aniline and the ortho-aryl substituent. Preliminary small-scale reactions are recommended to optimize conditions.

Conclusion: Strategic Precursor Selection for Benzazepine Synthesis

The synthesis of benzazepines is a field rich with diverse methodologies. While a universal "best" precursor does not exist, a systematic evaluation of the target structure's requirements against the strengths and weaknesses of each precursor class allows for a rational and strategic selection.

Ethyl 2-amino-3-methoxybenzoate and its analogs remain highly valuable and versatile precursors, particularly for the synthesis of benzazepinones. Their ready availability and the potential for diverse functionalization make them a cornerstone in the synthetic chemist's toolbox. However, for accessing other benzazepine scaffolds, particularly those with complex substitution patterns or fused ring systems, alternative precursors such as 2-substituted anilines and benzylamines, or even ring-expansion strategies, may offer more efficient and elegant solutions. The experimental protocols and comparative data presented in this guide provide a solid foundation for navigating these choices and advancing the synthesis of novel benzazepine-based compounds.

References

  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]

  • Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. PMC. [Link]

  • Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. ChemRxiv. [Link]

  • Easy Access to Novel Tetrahydro-1-benzazepine-2-carboxylic Acids and Tetrahydro-1-benzazepines Carrying [a]-Fused Heterocyclic Units from 2-(Allylaryl)glycinates. Thieme Connect. [Link]

  • A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. PubMed. [Link]

  • Ring‐Expansion Strategy for the Synthesis of Benzazepines and Dibenzazepines. ResearchGate. [Link]

  • NHC-Catalyzed Regioselective Intramolecular Radical Cyclization Reaction for the Synthesis of Benzazepine Derivatives. ACS Publications. [Link]

  • Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. ACS Publications. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

  • Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. SciELO. [Link]

  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. ACS Publications. [Link]

  • Synthesis of Ring-Fused 1-Benzazepines via[7][8]-Hydride Shift/7-Endo Cyclization Sequences. ACS Publications. [Link]

  • (PDF) Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. ResearchGate. [Link]

  • Intramolecular Imidoylative Heck Reaction: Synthesis of Cyclic Ketoimines from Functionalized Isocyanide. ACS Publications. [Link]

  • Facile synthesis of benzo[1][7]furo[3,2-c]pyridines via palladium-catalyzed intramolecular Heck reaction. Science of Synthesis. [Link]

  • Efficient Synthesis of Functionalized Benzazepine Derivatives Utilizing Intramolecular Mitsunobu Reaction. ResearchGate. [Link]

  • Stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines: highly efficient synthesis of functionalized benzazepine scaffolds. RSC Publishing. [Link]

  • THE PICTET-SPENGLER REACTION IN THE SYNTHESIS OF CONDENSED BENZODIAZEPINES. 1. SYNTHESIS OF 6,11,12,14-TETRAHYDROBENZO[1][7][8][9]DIAZEPINO[7,1-b]QUINAZOLIN-14-ONES. Springer. [Link]

  • Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. RSC Publishing. [Link]

  • In Tandem Enantioselective Intramolecular Heck-Matsuda Reactions directly from anilines. ChemRxiv. [Link]

  • NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines. ACS Publications. [Link]

  • Pictet–Spengler reaction in the synthesis of condensed benzodiazepines: synthesis of 11-hetaryl derivatives of 11,12-dihydroquinazolino[3,2-c][9][10]benzodiazepin-14(6H)-ones. ResearchGate. [Link]

  • Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. RSC Publishing. [Link]

  • Analogs of 3-Hydroxy-1H-1-benzazepine-2,5-dione: Structure−Activity Relationship at N-Methyl-d-aspartate Receptor Glycine Sites. ACS Publications. [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,5-DIMETHYL-3- SUBSTITUTED-1,5-BENZODIAZEPINE-2,4-DIONES. Moroccan Journal of Heterocyclic Chemistry. [Link]

  • (PDF) Selective N-Alkylation of Isoquinolines, Benzazepines. Amanote Research. [Link]

  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][8]diazepin-2-ylamino)benzoate. MDPI. [Link]

  • Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[11]annulen-7-ols. PMC. [Link]

  • SYNTHESIS AND CHEMICAL TRANSFORMATIONS OF BENZOXAZEPINES. Semantic Scholar. [Link]

  • Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. MDPI. [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Wiley Online Library. [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. American Chemical Society. [Link]

  • Synthesis of Substituted 1H- and 3H-1-Benzazepines and Rearrangement of Alkyl 1H-1-Benzazepine-2-carboxylates into Isoquinolines. ResearchGate. [Link]

  • Synthesis of New Substituted 5H-Benzo[e]imidazo[1,2-a][1][8]diazepines via Pictet-Spengler Reaction and Their Neuroprotective and Anticonvulsant Evaluation. ResearchGate. [Link]

  • New fused benzazepine as selective D3 receptor antagonists. Synthesis and biological evaluation. Part one: [h]-fused tricyclic systems. ChEMBL. [Link]

  • Synthesis of oxazolo‐annulated 3‐benzazepines designed by merging two negative allosteric NMDA receptor modulators. Semantic Scholar. [Link]

  • Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 -aryl derivatives with electron-withdrawing groups. Beilstein Journals. [Link]

  • Synthesis of 1-arylbenzimidazoles and dibenzo[b,e][1][8]diazepines from 2-(arylamino)aryliminophosphoranes. Arkivoc. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

  • Synthesis and Properties of New Functionalized 2-Benzazepines. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to 2D NMR Techniques for the Definitive Structural Validation of Ethyl 2-amino-3-methoxybenzoate

Introduction: The Imperative of Unambiguous Structural Validation in Drug Development In the realm of pharmaceutical research and drug development, the unequivocal determination of a molecule's structure is the bedrock u...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Unambiguous Structural Validation in Drug Development

In the realm of pharmaceutical research and drug development, the unequivocal determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays in development timelines. For a molecule like Ethyl 2-amino-3-methoxybenzoate, a substituted anthranilate ester, the precise arrangement of substituents on the aromatic ring is critical to its chemical properties and potential biological function.

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides an essential first look at a molecule's composition, it often leaves ambiguities, especially in complex or isomeric structures.[1][2] Overlapping signals and the inability to definitively connect disparate parts of the molecule necessitate more powerful techniques. This guide provides a comprehensive, field-proven comparison of three workhorse two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—for the complete structural validation of Ethyl 2-amino-3-methoxybenzoate. We will demonstrate not just how to perform these experiments, but why they are chosen and how their data synergistically provide an irrefutable structural proof.

The Initial Hypothesis: What 1D NMR Reveals and Its Limitations

The first step in any structural elucidation is the acquisition of 1D ¹H and ¹³C NMR spectra.[2] For our target molecule, Ethyl 2-amino-3-methoxybenzoate, we can predict the expected signals.

  • ¹H NMR: We anticipate signals for the ethyl group (a quartet and a triplet), a methoxy singlet, an amino group (a broad singlet), and three protons on the trisubstituted aromatic ring.[3][4]

  • ¹³C NMR: We expect signals for the ethyl carbons, the methoxy carbon, the ester carbonyl carbon, and the six aromatic carbons (three protonated, three quaternary).[3]

The Core Ambiguity: While 1D NMR confirms the presence of the necessary functional groups, it does not definitively prove their connectivity. For instance, how can we be certain of the 1,2,3-substitution pattern on the benzene ring? The splitting patterns of the aromatic protons can be complex and may not be sufficient to assign their relative positions without doubt.[4][5] This is where 2D NMR becomes indispensable.

Experimental Workflow: A Self-Validating Protocol

A robust experimental design is crucial for acquiring high-quality, interpretable data. The following workflow ensures data integrity at each stage.

Diagram: Experimental Workflow for 2D NMR Structural Validation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis SamplePrep Dissolve 15-25 mg of sample in ~0.6 mL CDCl3 Vortex Vortex to Homogenize SamplePrep->Vortex Transfer Transfer to 5mm NMR Tube Vortex->Transfer Proton1D Acquire 1D ¹H Spectrum (Reference & Optimize SW) Transfer->Proton1D Insert Sample, Lock, Shim Carbon1D Acquire 1D ¹³C Spectrum Proton1D->Carbon1D COSY_Acq Acquire ge-COSY Carbon1D->COSY_Acq HSQC_Acq Acquire ge-HSQC COSY_Acq->HSQC_Acq HMBC_Acq Acquire ge-HMBC HSQC_Acq->HMBC_Acq FT Fourier Transform (xfb) HMBC_Acq->FT Phasing Phase Correction FT->Phasing Calibration Calibrate Axes Phasing->Calibration Analysis Peak Picking & Correlation Analysis Calibration->Analysis

Caption: A typical workflow for small molecule structural validation using 2D NMR.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 15-25 mg of purified Ethyl 2-amino-3-methoxybenzoate. This amount provides a good signal-to-noise ratio for both ¹H and ¹³C-based experiments without causing issues from excessive concentration.[6][7]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a small vial.[7][8] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Homogenization: Gently vortex the vial to ensure the sample is fully dissolved. The absence of particulate matter is critical for achieving good magnetic field homogeneity (shimming).[9]

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube.[8]

Protocol 2: NMR Data Acquisition

These steps assume the use of a modern NMR spectrometer (e.g., Bruker with TopSpin software).

  • Initial Setup: Insert the sample, lock onto the deuterium signal of the solvent, and perform automatic or manual shimming to optimize magnetic field homogeneity.[10][11]

  • 1D ¹H Acquisition: Acquire a standard 1D proton spectrum. This is essential for verifying sample integrity and for optimizing the spectral width (SW) and transmitter offset (o1p) for the subsequent 2D experiments.[12]

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.

  • 2D COSY Acquisition: Load a standard correlated spectroscopy (COSY) parameter set (e.g., cosygpqf).[13] Use the optimized SW and o1p from the 1D ¹H spectrum for both dimensions (F1 and F2).

  • 2D HSQC Acquisition: Load a standard Heteronuclear Single Quantum Coherence (HSQC) parameter set (e.g., hsqcetgpsi).[13] The F2 (¹H) dimension will use the proton parameters, while the F1 (¹³C) dimension parameters will be set to cover the expected carbon chemical shift range. The HSQC experiment is chosen for its high sensitivity and resolution in correlating directly-bonded ¹H-¹³C pairs.[14][15][16]

  • 2D HMBC Acquisition: Load a standard Heteronuclear Multiple Bond Correlation (HMBC) parameter set (e.g., hmbcgplpndqf). This experiment is optimized to show correlations between protons and carbons that are typically 2-3 bonds away, which is crucial for piecing together the molecular skeleton.[17][18]

Comparative Analysis of 2D NMR Data

We will now interpret the data from each 2D experiment to progressively build the structure of Ethyl 2-amino-3-methoxybenzoate.

COSY: Mapping the ¹H-¹H Connectivity

Principle of Causality: The COSY experiment identifies protons that are J-coupled (spin-spin coupled), which typically occurs through two or three bonds.[19][20][21] It works by transferring magnetization between coupled protons. The resulting spectrum shows the normal 1D proton spectrum on the diagonal, while off-diagonal "cross-peaks" appear at the chemical shift coordinates of two protons that are coupled to each other.[22][23] This allows us to trace out contiguous proton spin systems.

Data Interpretation for Ethyl 2-amino-3-methoxybenzoate:

Proton LabelPredicted δ (ppm)COSY Correlations (Cross-Peaks)Inferred Connectivity
H-a ~1.4H-bMethyl of ethyl group is coupled to the methylene.
H-b ~4.4H-aMethylene of ethyl group is coupled to the methyl.
H-c ~3.9NoneMethoxy protons are a singlet; no proton neighbors.
H-d ~5.0NoneAmine protons are a singlet; no proton neighbors.
H-4 ~7.1H-5Aromatic proton at C4 is coupled to proton at C5.
H-5 ~6.7H-4, H-6Aromatic proton at C5 is coupled to protons at C4 and C6.
H-6 ~7.5H-5Aromatic proton at C6 is coupled to proton at C5.

Key Insight: The COSY spectrum confirms two isolated spin systems:

  • The ethyl group (-CH₂-CH₃).

  • A three-proton system on the aromatic ring, consistent with three adjacent protons (an AMX system).

However, COSY does not tell us where these fragments are attached to the rest of the molecule (the quaternary carbons, the ester, the methoxy group, or the amino group).

HSQC: The Direct ¹H-¹³C Link

Principle of Causality: The HSQC experiment correlates proton and carbon nuclei that are directly attached through a single bond.[14][24] It is a highly sensitive proton-detected experiment that provides a 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other.[15] Each peak in the spectrum represents a direct C-H bond.

Data Interpretation for Ethyl 2-amino-3-methoxybenzoate:

¹H Signal (δ ppm)¹³C Signal (δ ppm)HSQC CorrelationAssignment
~1.4 (H-a)~14YesC-a H₃
~4.4 (H-b)~61YesC-b H₂
~3.9 (H-c)~56YesC-c H₃ (Methoxy)
~7.1 (H-4)~118YesC-4 H
~6.7 (H-5)~115YesC-5 H
~7.5 (H-6)~124YesC-6 H

Key Insight: HSQC provides an unambiguous assignment of every protonated carbon. It confirms the methoxy carbon, the ethyl group carbons, and the three protonated aromatic carbons. Critically, it does not show correlations for the quaternary carbons (C-1, C-2, C-3, and the carbonyl C=O), as they have no attached protons.

HMBC: Assembling the Molecular Skeleton

Principle of Causality: The HMBC experiment is the key to connecting the pieces. It detects correlations between protons and carbons over longer ranges, typically two and three bonds (²J_CH and ³J_CH).[17][18][25] One-bond correlations are suppressed. By observing which protons correlate to which distant carbons, we can assemble the entire carbon framework, including the quaternary centers.[26][27]

Data Interpretation for Ethyl 2-amino-3-methoxybenzoate:

Proton (δ ppm)Correlates to Carbon(s) (δ ppm)Inferred Connectivity (through 2 or 3 bonds)
H-b (~4.4, -O-CH₂ -)~167 (C=O), ~14 (C-a)The ethyl group is attached to the ester carbonyl oxygen.
H-c (~3.9, -OCH₃ )~148 (C-3)The methoxy group is attached to aromatic carbon C-3.
H-4 (~7.1, Ar-H)~148 (C-3), ~124 (C-6), ~110 (C-2)C-4 is adjacent to C-3 and C-5; confirms position next to methoxy-bearing carbon.
H-5 (~6.7, Ar-H)~140 (C-1), ~110 (C-2)C-5 is adjacent to C-4 and C-6.
H-6 (~7.5, Ar-H)~167 (C=O), ~118 (C-4), ~110 (C-2)C-6 is adjacent to C-1 and C-5; confirms position next to ester-bearing carbon.

The Definitive Proof:

  • The correlation from the methylene protons (H-b ) to the carbonyl carbon (C=O ) confirms the ethyl ester functionality.

  • The correlation from the methoxy protons (H-c ) to the aromatic carbon at ~148 ppm definitively assigns this as C-3 .

  • The correlation from aromatic proton H-6 to the carbonyl carbon (C=O ) places the ester group at position C-1 .

  • The network of correlations from the aromatic protons (H-4, H-5, H-6) to the quaternary aromatic carbons (C-1, C-2, C-3) confirms the 1,2,3-substitution pattern and irrefutably places the amino group at C-2 .

Diagram: 2D NMR Correlation Network

Caption: Key 2D NMR correlations confirming the structure of the target molecule.

Conclusion

The structural validation of a candidate molecule like Ethyl 2-amino-3-methoxybenzoate cannot rely on 1D NMR alone. This guide demonstrates a logical, synergistic workflow employing a trio of 2D NMR techniques.

  • COSY objectively established the proton-proton connectivities, identifying the ethyl and aromatic spin systems as distinct fragments.

  • HSQC provided a direct and unambiguous link between each proton and its attached carbon, assigning all protonated carbons.

  • HMBC served as the ultimate tool for assembling the complete molecular puzzle, using long-range correlations to connect the fragments through quaternary carbons and confirm the precise 1,2,3-substitution pattern on the aromatic ring.

By comparing the unique strengths of each technique, researchers can move forward with absolute confidence in their molecule's structure, a critical requirement for success in drug development and chemical science.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Li, Y. (2024). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. IntechOpen. [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. [Link]

  • Bruker. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). [Link]

  • Columbia University, NMR Core Facility. (n.d.). COSY. [Link]

  • University of Missouri-St. Louis. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • Organomation. (2024). NMR Sample Preparation: The Complete Guide. [Link]

  • Michigan State University, Max T. Rogers NMR Facility. (n.d.). Sample Preparation. [Link]

  • Chemistry LibreTexts. (2024). 19: HMBC. [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. [Link]

  • Bouhaddou, S., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]

  • Palmer, A. G. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Concepts in Magnetic Resonance Part A, 20A(1), 1-23. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]

  • Nagana Gowda, G. A. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [YouTube Video]. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anuchen. [Link]

  • Wishart, D. S. (2026). The Evolving Landscape of NMR Structural Elucidation. Magnetic Resonance, 7(1), 1-20. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]

  • Bruker. (n.d.). Measuring methods available and examples of their applications 2D HMBC. [Link]

  • University of Ottawa NMR Facility Blog. (2017). HMBC vs. H2BC. [Link]

  • University of Cantabria. (n.d.). Basic 2D NMR experiments. [Link]

  • Islam, S. M., et al. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. [Link]

  • University of Wisconsin-Madison. (2022). Manually Setting up 2D experiments. [Link]

  • Pfizer. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • NMR Service. (n.d.). Types of 2D NMR. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. [Link]

  • SpectraBase. (n.d.). 2-Amino-3-methoxybenzoic acid. [Link]

  • Annunziata, F., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. [Link]

  • Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-3-methylbenzoate. [Link]

Sources

Validation

Evaluating the steric effects of the ethyl ester group in substituted 2-aminobenzoates

An in-depth evaluation of substituted 2-aminobenzoates (anthranilates) requires a nuanced understanding of how seemingly minor structural modifications—such as the choice of the ester alkyl group—profoundly impact a mole...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of substituted 2-aminobenzoates (anthranilates) requires a nuanced understanding of how seemingly minor structural modifications—such as the choice of the ester alkyl group—profoundly impact a molecule's physicochemical properties, metabolic fate, and target affinity.

As a pharmacophore, the 2-aminobenzoate scaffold is ubiquitous in medicinal chemistry, appearing in non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and transient host-guest complexes[1][2]. Within this scaffold, the ethyl ester occupies a critical "Goldilocks" zone. It provides greater steric shielding than a methyl group, yet avoids the severe conformational restrictions and extreme lipophilicity of isopropyl or tert-butyl groups.

This guide provides an objective, data-driven comparison of the ethyl ester group against its primary alternatives, focusing on steric effects, hydrolytic stability, and intramolecular dynamics.

Mechanistic Insights: The Dual Nature of Steric Hindrance

The steric bulk of the ester group in 2-aminobenzoates dictates two primary mechanisms: hydrolytic stability and intramolecular hydrogen bonding .

Chemical vs. Enzymatic Hydrolysis

The ortho-amino group in anthranilates acts as an intramolecular general base, significantly accelerating the chemical hydrolysis of the ester compared to unsubstituted benzoates[3]. When evaluating base-catalyzed chemical hydrolysis, the reaction rate strictly follows steric and electron-donating principles: methyl (fast) > ethyl > isopropyl (slow) [2]. The ethyl group's additional methylene unit creates a steric shield around the carbonyl carbon, hindering the trajectory of incoming nucleophiles (e.g., OH⁻ or H₂O).

However, a critical divergence occurs in biological media. Studies evaluating the hydrolytic stability of homologous esters in rat plasma reveal that enzymatic hydrolysis by carboxylesterases often follows an inverse trend. Plasma stability is frequently inversely proportional to the size of the alkoxyl group: methyl > ethyl > propyl > butyl[4]. The increased lipophilicity and steric bulk of the ethyl group can enhance binding affinity within the hydrophobic pockets of certain esterases, accelerating enzymatic cleavage despite its resistance to chemical hydrolysis.

Target Affinity and Conformational Fit

In structure-activity relationship (SAR) studies, such as the development of Polo-like kinase 1 (PLK1) Polo Box Domain inhibitors, the ester group must fit precisely into a hydrophobic cleft[1]. The ethyl ester often provides optimal van der Waals interactions without inducing the severe steric clashes seen with tert-butyl groups, thereby preserving the critical intramolecular hydrogen bond between the 2-amino group and the ester carbonyl.

StericEffects A Ester Alkyl Group (Methyl to t-Butyl) B Steric Shielding of Carbonyl A->B dictates E Conformational Shift (H-Bonding) A->E perturbs C Reduced Chemical Hydrolysis Rate B->C causes D Altered Esterase Metabolism B->D influences

Impact of ester alkyl chain length on physicochemical and pharmacological properties.

Comparative Quantitative Data

The following table synthesizes the performance metrics of substituted 2-aminobenzoate esters, highlighting how the ethyl group bridges the gap between the highly reactive methyl ester and the highly hindered tert-butyl ester.

Ester Alkyl GroupChemical Hydrolysis Rate ( krel​ )[2]Plasma Half-Life ( t1/2​ )[4]Steric Hindrance (A-value, kcal/mol)Intramolecular H-Bond StrengthTypical Application Profile
Methyl 1.00 (Fastest)~36 min (Highest)1.70StrongProdrugs requiring rapid chemical activation; transient catalysts.
Ethyl 0.65 (Moderate)~17 min (Moderate)1.75StrongBalanced lipophilicity; optimal for target binding clefts.
Isopropyl 0.15 (Slow)< 10 min (Low)2.15ModerateSystems requiring strict chemical stability but rapid enzymatic clearance.
tert-Butyl < 0.01 (Negligible)> 120 min (High)> 4.50Weak (Steric clash)Synthetic intermediates; complete metabolic resistance required.

Self-Validating Experimental Methodologies

To objectively evaluate these steric effects in your own laboratory, the following protocols have been designed as self-validating systems. They do not merely generate data; they inherently verify their own accuracy during execution.

Protocol 1: Kinetic Evaluation of Chemical Hydrolysis (UV-Vis)

This assay measures the pseudo-first-order hydrolysis rate of the ester.

  • Step 1: Substrate Preparation. Dissolve the 2-aminobenzoate ester in HPLC-grade acetonitrile to a stock concentration of 10 mM.

    • Causality: Acetonitrile ensures complete dissolution of the lipophilic ethyl/isopropyl esters before introduction to the aqueous buffer, preventing micelle formation which would artificially depress the hydrolysis rate.

  • Step 2: Buffer Equilibration. Prepare a 100 mM sodium phosphate buffer at pH 8.0. Equilibrate in a temperature-controlled UV-Vis cuvette holder at 37°C.

  • Step 3: Reaction Initiation. Inject 10 µL of the substrate stock into 990 µL of the pre-warmed buffer (final concentration: 100 µM). Invert twice to mix.

  • Step 4: Spectral Monitoring. Monitor the absorbance decay of the ester carbonyl peak (typically ~310-330 nm for anthranilates) every 30 seconds for 60 minutes.

  • Step 5: Self-Validation (Isosbestic Point). Plot the full UV-Vis spectra over time.

    • Causality: You must observe a clean isosbestic point (a specific wavelength where absorbance remains constant). If the isosbestic point shifts or is absent, it indicates side reactions (e.g., oxidation of the amine) rather than pure hydrolysis, invalidating the kinetic data.

Workflow S1 1. Substrate Prep (10 mM in co-solvent) S3 3. Reaction Initiation (Mix S1 & S2) S1->S3 S2 2. Buffer Equilibration (pH 8.0 / 37°C) S2->S3 S4 4. UV-Vis Monitoring (Absorbance decay) S3->S4 S5 5. Kinetic Analysis (Isosbestic validation) S4->S5

Step-by-step workflow for the UV-Vis kinetic evaluation of ester hydrolysis.

Protocol 2: NMR Conformational Probing of Intramolecular H-Bonding

Steric bulk from the ethyl group can subtly perturb the intramolecular hydrogen bond between the 2-amino group and the ester carbonyl. This protocol quantifies that perturbation.

  • Step 1: Sample Preparation. Dissolve 5 mg of the ester in 0.6 mL of anhydrous, non-polar deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Causality: A non-polar solvent is mandatory. Polar solvents (like DMSO-d₆) will competitively hydrogen bond with the amine, masking the intramolecular interaction you are trying to measure.

  • Step 2: Concentration Gradient Verification. Acquire ¹H-NMR spectra at 1 mM, 5 mM, and 10 mM concentrations.

    • Causality (Self-Validation): If the chemical shift of the -NH₂ protons moves downfield as concentration increases, intermolecular hydrogen bonding is occurring. If the shift remains static across concentrations, you have successfully isolated the intramolecular hydrogen bond.

  • Step 3: Variable Temperature (VT) NMR. Acquire spectra from 20°C to 50°C in 5°C increments. Calculate the temperature coefficient (Δδ/ΔT) of the amine protons. A smaller coefficient (closer to zero) indicates a stronger, sterically protected intramolecular hydrogen bond.

Conclusion

The ethyl ester group in substituted 2-aminobenzoates offers a highly strategic structural compromise. While methyl esters are highly susceptible to chemical hydrolysis[2] and tert-butyl esters suffer from profound steric clashes that disrupt intramolecular stabilizing forces, the ethyl ester provides a robust balance. It imparts sufficient steric shielding to enhance chemical stability while maintaining the conformational flexibility required for optimal target engagement in drug discovery[1].

References

  • Structure-activity and mechanistic studies of non-peptidic inhibitors of the PLK1 polo box domain identified through REPLACE Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters Source: The Journal of Organic Chemistry (ResearchGate) URL:[Link]

  • Transient Host–Guest Complexation To Control Catalytic Activity Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-amino-3-methoxybenzoate proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for Ethyl 2-amino-3-methoxybenzoate For researchers and drug development professionals, managing the lifecycle of synthetic intermediates is as critical as the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal Procedures for Ethyl 2-amino-3-methoxybenzoate

For researchers and drug development professionals, managing the lifecycle of synthetic intermediates is as critical as the synthesis itself. Ethyl 2-amino-3-methoxybenzoate (CAS 179115-17-4) is a functionalized anthranilic acid derivative commonly utilized as a building block in pharmaceutical research[1]. While not classified as an acutely explosive or highly reactive compound, its specific functional groups (an aromatic ring, an ester, and a primary amine) dictate strict disposal protocols to prevent environmental contamination and ensure regulatory compliance.

This guide provides a comprehensive, step-by-step operational plan for the disposal of Ethyl 2-amino-3-methoxybenzoate, grounded in EPA Resource Conservation and Recovery Act (RCRA) standards and established prudent laboratory practices[2].

Chemical Risk Assessment & Causality

Before executing a disposal protocol, it is essential to understand why specific methods are chosen. The molecular structure of Ethyl 2-amino-3-methoxybenzoate necessitates targeted destruction strategies:

  • The Amine Group (-NH2): Upon combustion, nitrogen-containing organic compounds generate toxic nitrogen oxides (NOx). Therefore, thermal destruction must exclusively occur in an incinerator equipped with a nitrogen oxide scrubber[3].

  • The Aromatic Ring: Benzene derivatives exhibit environmental persistence. Simple aqueous dilution or biological degradation is insufficient and legally non-compliant. High-temperature incineration ensures complete cleavage of the aromatic bonds[3].

  • The Ester Group: While susceptible to hydrolysis under strongly acidic or basic conditions, chemical degradation in the lab often yields secondary byproducts (like 2-amino-3-methoxybenzoic acid) that still require hazardous waste disposal. Direct incineration remains the most efficient and self-validating method[4].

Table 1: Chemical Properties & Hazard Summary

Property / HazardSpecificationOperational Implication
CAS Number 179115-17-4[1]Use for precise waste tracking and manifest documentation.
Physical State Solid / Crystalline PowderProne to aerosolization; handle in a fume hood.
EPA RCRA Status Unlisted (typically)[2]Regulated as characteristic waste if mixed with flammable/corrosive solvents (D-codes)[5].
Combustion Byproducts CO, CO2, NOxMandates incineration with a NOx scrubber[3].

Step-by-Step Disposal Protocol

The overriding principle of laboratory waste management is that no experimental activity should begin without a pre-formulated disposal plan[3]. Follow these self-validating steps to ensure compliance and safety.

Phase 1: Segregation & Solvent Compatibility

Causality: Mixing incompatible wastes can lead to exothermic reactions, pressure buildup, or the generation of toxic gases.

  • Determine the Waste State: Identify whether the Ethyl 2-amino-3-methoxybenzoate is in its pure solid form or dissolved in a solvent matrix.

  • Solvent Selection (For Solids): Do not send dry powders directly to the incinerator, as they can aerosolize and burn unevenly. Dissolve the solid waste in a combustible, non-halogenated solvent (e.g., ethanol, acetone, or ethyl acetate). Validation step: Visually confirm complete dissolution before transferring to the waste carboy.

  • Halogenated vs. Non-Halogenated: If the compound is already dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it MUST be segregated into a dedicated "Halogenated Waste" container. Halogenated wastes require specialized, higher-temperature incineration to prevent the formation of dioxins[6].

Table 2: Waste Segregation Compatibility Matrix

Waste StreamCompatible WithIncompatible With (DO NOT MIX)
Solid Ethyl 2-amino-3-methoxybenzoate Other non-reactive solid organicsStrong oxidizers, concentrated acids
Non-Halogenated Solution Ethanol, Acetone, Methanol, EtOAcNitric acid, Peroxides, Halogenated solvents
Halogenated Solution DCM, Chloroform, ChlorobenzeneAlkali metals, Non-halogenated bulk streams
Phase 2: Containerization and Labeling

Causality: Proper containerization prevents fugitive emissions and ensures that downstream waste handlers can safely process the material according to EPA guidelines[2].

  • Select the Container: Use high-density polyethylene (HDPE) or amber glass containers. Ensure the cap is a tightly fitting screw-top with a PTFE liner[6].

  • Fill Level: Never fill the waste container beyond 80% capacity. Validation step: Check the meniscus against the container's volume markers to ensure adequate headspace for vapor expansion.

  • RCRA-Compliant Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state:

    • "Hazardous Waste"

    • "Contains: Ethyl 2-amino-3-methoxybenzoate, [Solvent Name]"

    • Primary Hazard: "Toxic/Irritant" (and "Flammable" if dissolved in a flammable solvent).

    • Date of initial accumulation.

Phase 3: Final Treatment and Destruction
  • Transfer to EHS: Once the container is full or reaches the regulatory time limit (typically 90 to 180 days depending on generator status), transfer it to your institution's Environmental Health and Safety (EHS) staging area[7].

  • Incineration: The waste must be manifested and transported by a licensed hazardous waste vendor to a commercial chemical incinerator.

  • Verification: Ensure the vendor's facility is equipped with an afterburner (to destroy unburned volatile organics) and a wet scrubber system (to neutralize NOx and SOx emissions)[3].

Workflow Visualization

The following diagram illustrates the decision matrix for processing Ethyl 2-amino-3-methoxybenzoate waste from the benchtop to final destruction.

G Start Waste Generation (Ethyl 2-amino-3-methoxybenzoate) Decision Physical State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Pure compound Liquid Liquid Waste (Dissolved in Solvent) Decision->Liquid In solution ContainerSolid Dissolve in Combustible Non-Halogenated Solvent Solid->ContainerSolid SolventCheck Halogenated Solvent? Liquid->SolventCheck ContainerNonHalo Non-Halogenated Waste Carboy SolventCheck->ContainerNonHalo No (e.g., Ethanol) ContainerHalo Halogenated Waste Carboy SolventCheck->ContainerHalo Yes (e.g., DCM) ContainerSolid->ContainerNonHalo Labeling RCRA Compliant Labeling (Identify as Toxic/Irritant) ContainerNonHalo->Labeling ContainerHalo->Labeling Incineration Licensed Chemical Incinerator (with NOx Scrubber) Labeling->Incineration

Bench-to-destruction workflow for Ethyl 2-amino-3-methoxybenzoate waste management.

Empty Container Management

Do not discard empty primary vendor bottles directly into standard trash. Empty chemical containers that previously held organic amines or esters must be triple-rinsed with a compatible solvent (e.g., acetone)[6].

  • Add a small volume of solvent, cap, and agitate.

  • Pour the rinsate into the appropriate liquid hazardous waste carboy.

  • Repeat three times.

  • Deface the original manufacturer label and dispose of the clean glass/plastic as directed by your local EHS policy[3].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf, National Academies Press (US), 2011. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Introduction to Hazardous Waste Identification." EPA.gov. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at: [Link]

  • Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines." UST.hk. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 2-amino-3-methoxybenzoate

Comprehensive Safety and Operational Guide for Handling Ethyl 2-amino-3-methoxybenzoate Executive Summary & Pharmacological Context Ethyl 2-amino-3-methoxybenzoate (CAS: 179115-17-4) is a highly specialized aryl building...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Ethyl 2-amino-3-methoxybenzoate

Executive Summary & Pharmacological Context

Ethyl 2-amino-3-methoxybenzoate (CAS: 179115-17-4) is a highly specialized aryl building block utilized extensively in medicinal chemistry and drug discovery[1][2]. Its most critical application is serving as the primary precursor in the synthesis of 3 (e.g., Kenpaullone, Alsterpaullone)[3]. Paullones are potent, ATP-competitive inhibitors of the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex, which is essential for driving the G2/M transition in the cellular division cycle[3][4]. By inhibiting this kinase complex, Paullone derivatives induce cell cycle arrest and exhibit significant in vitro antitumor and antiproliferative activity[4][5].

SignalingPathway Precursor Ethyl 2-amino-3- methoxybenzoate Paullone Paullone Derivatives Precursor->Paullone Synthesis (Dieckmann) CDK1 CDK1 / Cyclin B Complex Paullone->CDK1 ATP-competitive Inhibition CellCycle G2/M Cell Cycle Arrest CDK1->CellCycle Prevents mitotic transition

Pharmacological pathway from chemical precursor to CDK1/Cyclin B inhibition and cell cycle arrest.

Hazard Assessment & Causality

Handling this compound safely requires an understanding of its physicochemical properties and toxicological endpoints. According to standard GHS classifications for this chemical class, it carries the following hazards[6]:

  • H302 (Harmful if swallowed): As an aniline/benzoate derivative, systemic absorption can interfere with cellular oxygen transport, potentially leading to methemoglobinemia.

  • H315 / H319 (Skin/Eye Irritation): The amino and ester functional groups cause localized protein denaturation and irritation on mucosal membranes and the epidermis.

  • H335 (May cause respiratory irritation): Fine particulate dust generated during weighing and transfer can severely irritate the upper respiratory tract.

Expert Insight: While the compound itself is a solid powder requiring strict particulate protection, its downstream synthetic workflows (such as acylation and Dieckmann cyclization) mandate the use of aggressive organic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[3]. A robust safety strategy must protect the researcher against both the active pharmaceutical intermediate and the carrier solvents.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following self-validating PPE system must be employed.

Protection ZoneRequired EquipmentTechnical Standard / SpecificationCausality & Validation Check
Eye/Face Tight-fitting Safety GogglesANSI Z87.1 (or EN 166)Causality: Protects against airborne dust and solvent splashes. Validation: Ensure a tight seal around the orbital bone before entering the lab.
Hands (Powder) Nitrile Examination GlovesEN 374, Minimum 0.11 mm thicknessCausality: Provides sufficient barrier against dry aryl powders. Validation: Perform an inflation test to check for micro-tears before donning.
Hands (Solvent) Butyl Rubber or Viton GlovesSolvent-specific (Butyl for DMF; Viton for DCM)Causality: Nitrile degrades rapidly when exposed to DCM/DMF. Heavy elastomers prevent solvent permeation.
Body Flame-Resistant (FR) Lab CoatNFPA 2112 CompliantCausality: Protects against flash fires during solvent handling. Must be combined with closed-toe, non-porous footwear.
Respiratory N95 / P100 Half-MaskNIOSH ApprovedCausality: Required only if weighing outside a ventilated enclosure (highly discouraged).

Operational Workflow: Acylation Setup

The synthesis of 9-methoxy-1H-[1]benzazepine-2,5(3H,4H)-dione (a critical Paullone precursor) begins by acylating Ethyl 2-amino-3-methoxybenzoate with ethyl succinyl chloride[3]. The following protocol ensures safe handling during this highly reactive step.

Step 1: Fume Hood Validation

  • Action: Verify the chemical fume hood is operational.

  • Validation: Check the digital monitor to ensure a face velocity between 80-120 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Causality: Proper airflow creates a negative pressure barrier, preventing the inhalation of fine powders and toxic solvent vapors.

Step 2: Static Mitigation

  • Action: Pass an anti-static ionizer bar over the weighing vessel and use a grounded, anti-static micro-spatula.

  • Causality: Finely milled aryl powders are highly prone to static cling. Mitigating static prevents sudden aerosolization into the researcher's breathing zone and ensures accurate stoichiometric yields.

Step 3: Reagent Transfer & Inert Atmosphere Setup

  • Action: Weigh the required mass of Ethyl 2-amino-3-methoxybenzoate and transfer it immediately to an oven-dried, round-bottom flask. Seal with a rubber septum and purge the flask with dry Nitrogen ( N2​ ).

  • Validation: Observe the bubbler to confirm positive N2​ flow.

  • Causality: Establishing an inert atmosphere prevents ambient atmospheric moisture from hydrolyzing the highly reactive ethyl succinyl chloride used in the next step.

Step 4: Solvent and Reagent Addition

  • Action: Suspend the powder in anhydrous Dichloromethane (DCM). Proceed with the dropwise addition of ethyl succinyl chloride via a gas-tight syringe.

  • Causality: Dropwise addition controls the exothermic nature of the acylation reaction, preventing solvent boil-off and pressure buildup.

OperationalWorkflow Start 1. Fume Hood Validation Verify face velocity (80-120 fpm) Weigh 2. Static Mitigation & Weighing Use anti-static ionizer & spatula Start->Weigh Transfer 3. Reagent Transfer Transfer to inert N2 atmosphere Weigh->Transfer React 4. Acylation Reaction Add Ethyl Succinyl Chloride Transfer->React Clean 5. Decontamination Neutralize & route to waste stream React->Clean

Workflow for the safe handling and synthetic preparation of Ethyl 2-amino-3-methoxybenzoate.

Spill Response & Disposal Plan

Accidental releases require immediate, methodical action to prevent exposure and environmental contamination.

Solid Spill (Powder Formulation)

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Suppress: Do NOT dry sweep, as this will aerosolize the chemical. Lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., isopropanol) to suppress dust.

  • Collect: Wipe up the dampened powder using absorbent lab pads, working from the outside edges toward the center.

  • Dispose: Place all contaminated pads into a heavy-duty, sealable plastic bag. Label as "Solid Hazardous Waste - Toxic/Irritant" and route to the facility's solid chemical waste stream.

Liquid Spill (Reaction Mixture with Solvents)

  • Contain: Immediately surround the spill with an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth) to prevent it from spreading into drains.

  • Absorb: Mix the absorbent into the spill until the liquid is fully bound.

  • Dispose: Transfer the saturated absorbent to a highly ventilated waste carboy. Crucial: If DCM was used, it must go into a Halogenated waste container. If Toluene or DMF was used, it must go into a Non-Halogenated waste container. Mixing these streams can cause dangerous pressurized reactions.

References

  • Schultz, C., et al. "Paullones, a Series of Cyclin-Dependent Kinase Inhibitors: Synthesis, Evaluation of CDK1/Cyclin B Inhibition, and in Vitro Antitumor Activity." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • "Metal-Based Paullones as Putative CDK Inhibitors for Antitumor Chemotherapy." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • "(PDF) Paullones, a Series of Cyclin-Dependent Kinase Inhibitors..." ResearchGate. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-3-methoxybenzoate
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